molecular formula C12H12N2 B1501854 2-(5-Methylpyridin-2-YL)aniline CAS No. 885277-33-8

2-(5-Methylpyridin-2-YL)aniline

Cat. No.: B1501854
CAS No.: 885277-33-8
M. Wt: 184.24 g/mol
InChI Key: SBUWJWPXEXOFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methylpyridin-2-YL)aniline is a chemical compound featuring a biphenyl-like structure with pyridine and aniline components, serving as a valuable building block in organic synthesis and medicinal chemistry research. Scaffolds based on pyridine and its derivatives have demonstrated significant potential in the field of biomedical research, particularly in the development of pharmaceuticals and as cores for molecular scaffolds . This compound is of high interest in drug discovery for the synthesis of novel molecules targeting various diseases. Pyridine derivatives are frequently investigated for their roles as kinase inhibitors, Wnt signaling pathway inhibitors, and treatments for metabolic diseases, showcasing their versatility . Researchers utilize this compound strictly for laboratory research purposes. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methylpyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-6-7-12(14-8-9)10-4-2-3-5-11(10)13/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUWJWPXEXOFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695926
Record name 2-(5-Methylpyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-33-8
Record name 2-(5-Methylpyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ligand Architecture and Electronic Modulation: The Case of 2-(5-Methylpyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic properties of 2-(5-Methylpyridin-2-yl)aniline as a bidentate ligand Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Materials Scientists

Executive Summary

The ligand 2-(5-Methylpyridin-2-yl)aniline represents a versatile scaffold in coordination chemistry, bridging the gap between neutral diimine ligands (like 2,2'-bipyridine) and anionic C^N ligands (like 2-phenylpyridine). Its utility stems from its bimodal coordination capability —acting as a neutral N^N donor or an anionic N^N amido donor—and the specific electronic fine-tuning provided by the 5-methyl substituent. This guide details its electronic structure, synthesis, and application in catalysis and optoelectronics.

Molecular Architecture & Electronic Theory

The "Amido Switch" Mechanism

Unlike rigid bipyridine systems, 2-(5-Methylpyridin-2-yl)aniline possesses a protic amine (-NH2) adjacent to the pyridine ring. This structural feature creates a pH-dependent electronic switch:

  • Mode A: Neutral Bidentate (L): In neutral media, the ligand coordinates via the pyridine nitrogen (

    
    ) and the amine nitrogen (
    
    
    
    ). This creates a 5-membered chelate ring with moderate field strength.
  • Mode B: Monoanionic Bidentate (L⁻): Upon deprotonation (typically by base or oxidative addition), the amine becomes an amide (

    
    ). The resulting N-amido donor is a strong 
    
    
    
    -donor
    and
    
    
    -donor, significantly raising the energy of the metal's
    
    
    -orbitals (destabilizing the HOMO) and stabilizing high oxidation states (e.g., Pt(IV), Ir(III)).
The 5-Methyl Inductive Effect

The methyl group at the 5-position of the pyridine ring is not merely structural; it exerts a specific +I (Inductive) effect .

  • Basicity Enhancement: The electron-donating methyl group increases the electron density on the pyridine nitrogen, making it a stronger

    
    -donor compared to the unsubstituted analog.
    
  • Redox Tuning: In electrochemical applications, this substituent typically shifts oxidation potentials cathodically (making the complex easier to oxidize) compared to the parent ligand.

Structural Visualization (DOT Diagram)

The following diagram illustrates the electronic switching mechanism and the inductive influence of the methyl group.

LigandElectronics Ligand 2-(5-Methylpyridin-2-yl)aniline Methyl 5-Methyl Group (+I Effect) Ligand->Methyl PyridineN Pyridine N (σ-Donor) Ligand->PyridineN AnilineN Aniline NH2 (Protic Switch) Ligand->AnilineN Methyl->PyridineN Increases Basicity NeutralMode Neutral Mode (L) Moderate Field (M-NH2) AnilineN->NeutralMode Neutral pH AnionicMode Anionic Mode (L-) Strong Field (M-NH-) AnilineN->AnionicMode Deprotonation (Base/Metal) NeutralMode->AnionicMode Electronic Switching

Figure 1: Electronic topology of the ligand, highlighting the inductive contribution of the methyl group and the bimodality of the aniline donor.

Synthesis & Purification Protocol

The most robust route to high-purity 2-(5-Methylpyridin-2-yl)aniline is the Suzuki-Miyaura Cross-Coupling . This method avoids the harsh conditions of nucleophilic aromatic substitution and allows for high functional group tolerance.

Reagents & Stoichiometry
ComponentRoleEq.Notes
2-Bromo-5-methylpyridine Electrophile1.0Commercially available; purity >98% required.
2-Aminophenylboronic acid Nucleophile1.2Pinacol ester can also be used for higher stability.
Pd(PPh₃)₄ Catalyst0.05Tetrakis(triphenylphosphine)palladium(0).
Na₂CO₃ (2M aq) Base3.0Activates the boronic acid.
DME / Water (3:1) Solvent-Dimethoxyethane is preferred for solubility.
Step-by-Step Methodology
  • Degassing: Charge a Schlenk flask with DME and water. Degas via three freeze-pump-thaw cycles to remove O₂ (critical for Pd(0) stability).

  • Loading: Under Argon counter-flow, add 2-bromo-5-methylpyridine, 2-aminophenylboronic acid, and Na₂CO₃.

  • Catalyst Addition: Add Pd(PPh₃)₄ last. Seal the vessel immediately.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 4:1). The product usually fluoresces blue under UV (254/365 nm).

  • Workup: Cool to RT. Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).

    • Gradient: 0% → 20% EtOAc in Hexanes.

    • Yield: Typical isolated yields range from 75% to 85%.

Synthesis Workflow Diagram

SynthesisFlow Start Start: Degassed DME/H2O Reactants Add: 2-Bromo-5-methylpyridine + 2-Aminophenylboronic acid Start->Reactants Catalyst Add Catalyst: Pd(PPh3)4 (5 mol%) Reactants->Catalyst Cycle Reflux 90°C (12-16 hrs) Catalyst->Cycle Workup Extraction (DCM) & Flash Chromatography Cycle->Workup Product Pure Ligand: 2-(5-Methylpyridin-2-yl)aniline Workup->Product

Figure 2: Optimized Suzuki-Miyaura coupling workflow for ligand synthesis.

Coordination Chemistry & Spectroscopic Data

Comparative Electronic Data

The following table contrasts the ligand with standard benchmarks to assist in complex design.

Property2,2'-Bipyridine2-Phenylpyridine2-(5-Me-Py)Aniline Impact
Donor Set N,N (Neutral)C,N (Anionic)N,N (Neutral/Anionic) Tunable charge balance.
Field Strength StrongVery StrongStrong Anionic form approaches C^N strength.
Electronic Nature

-Acceptor

-Donor

-Donor (Amido)
Stabilizes high oxidation states.
Sterics PlanarPlanarPlanar (Chelated) 5-Me group adds remote bulk.
Spectroscopic Characterization (Diagnostic Signals)

When coordinating to metals (e.g., Pd, Pt, Ir), monitor these specific shifts to confirm coordination mode:

  • ¹H NMR (DMSO-d₆):

    • Free Ligand: Amine (-NH2) appears as a broad singlet ~6.0–7.0 ppm.

    • Neutral Complex: Amine protons shift downfield (~7.5–8.5 ppm) due to electron donation to metal.

    • Anionic Complex: Disappearance of NH protons (or integration reduction to 1H if mono-deprotonated).

    • Methyl Group:[1][2][3][4][5] The 5-Me singlet (~2.3 ppm) typically shifts slightly upfield upon coordination due to ring current effects if stacked, or downfield due to descreening.

  • IR Spectroscopy:

    • ν(N-H) Stretching: Two bands (sym/asym) at 3400–3300 cm⁻¹ for the free ligand.

    • Coordination: These bands sharpen and shift to lower frequency (neutral) or disappear (anionic).

Applications in Drug Development & Catalysis[6]

Metallodrugs (Kinase Inhibition)

The 2-(pyridin-2-yl)aniline scaffold mimics the ATP-binding hinge region of kinases.

  • Mechanism: The N^N motif can form hydrogen bonds with the hinge region residues (e.g., Met, Glu).

  • Metal Complexes: Ruthenium(II) and Iridium(III) complexes of this ligand are investigated as "inert" scaffolds that inhibit enzymes not just by shape, but by occupying the active site with a rigid, octahedral geometry that organic molecules cannot access.

Catalysis (Polymerization)

Nickel(II) and Palladium(II) complexes of this ligand are effective in olefin polymerization.

  • Role of 5-Methyl: The electron-donating methyl group increases the electron density at the metal center. In ethylene polymerization, this often results in higher molecular weight polyethylene because the increased electron density retards the rate of chain termination (β-hydride elimination) relative to propagation.

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Electronic Effects in Pyridines: Constable, E. C., et al. (2008). Electronic effects of substituents in 2,2′-bipyridine ligands. Dalton Transactions, 2008, 567-574. (Contextual grounding for methyl effects). Link

  • Coordination Modes of 2-(2-pyridyl)aniline: Ganesamoorthy, C., et al. (2018). Zinc(II), palladium(II) and cadmium(II) complexes containing 4-methoxy-N-(pyridin-2-ylmethylene)aniline derivatives.[6] Applied Organometallic Chemistry, 33(3). (Provides structural analogs and coordination data). Link[6]

  • Catalytic Applications: Britovsek, G. J. P., et al. (1999). The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes. Angewandte Chemie International Edition, 38(4), 428–447. Link

Sources

An In-depth Technical Guide to the X-ray Crystallography and Solid-State Structure of 2-(5-Methylpyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(pyridin-2-yl)aniline scaffold is a privileged structural motif, forming the core of numerous compounds in medicinal chemistry and materials science.[1] Its unique combination of a hydrogen bond donor (the aniline amine) and a hydrogen bond acceptor (the pyridine nitrogen) within a conformationally flexible biaryl system allows for specific and directional intermolecular interactions. These interactions are fundamental to a molecule's solid-state packing, which in turn governs critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive framework for the determination and analysis of the solid-state structure of 2-(5-Methylpyridin-2-yl)aniline, a representative member of this important class of compounds. While a crystal structure for this specific molecule is not yet publicly available in repositories like the Cambridge Structural Database (CSD), this document outlines the complete experimental and analytical workflow a researcher would undertake.[2][3][4] It serves as both a practical protocol and a predictive guide, detailing the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis, and culminates in a detailed discussion of the anticipated molecular geometry and supramolecular architecture.

Strategic Importance of the 2-(Pyridin-2-yl)aniline Scaffold

The fusion of an aniline ring and a pyridine ring creates a versatile building block in drug discovery.[5] The aniline moiety is a well-established pharmacophore in kinase inhibitors, while the pyridine ring can enhance solubility and provide an additional vector for hydrogen bonding.[1][6] Understanding the three-dimensional arrangement of atoms, the precise bond lengths and angles, and the nature of intermolecular interactions is paramount for rational drug design and the development of stable, crystalline active pharmaceutical ingredients (APIs).[7] Single-crystal X-ray diffraction remains the unequivocal gold standard for obtaining this detailed structural information.[8]

Part I: Synthesis and Crystallization Protocol

The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Synthesis via Suzuki-Miyaura Cross-Coupling

The Palladium-catalyzed Suzuki-Miyaura reaction is a robust and highly efficient method for forming the critical C-C bond between the aniline and pyridine rings.[9][10]

Protocol: Synthesis of 2-(5-Methylpyridin-2-yl)aniline

  • Reaction Setup : To an oven-dried Schlenk flask, add 2-bromo-5-methylpyridine (1.0 mmol, 1.0 equiv.), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxidation.[11]

  • Solvent Addition : Add degassed solvents, a mixture of 1,4-dioxane (8 mL) and water (2 mL), via syringe. Thoroughly degassing the solvents is crucial to prevent catalyst deactivation.[11]

  • Reaction Execution : Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Crystallization Methodologies

Growing single crystals suitable for SCXRD is often the most challenging step.[12][13] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form.[14]

Protocol: Growing Single Crystals

  • Solvent Screening : Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane). The ideal solvent will dissolve the compound when hot but show low solubility when cold.[15]

  • Slow Evaporation :

    • Dissolve the compound in a suitable solvent (e.g., ethanol) in a small vial to create a nearly saturated solution.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Allow the solvent to evaporate slowly and undisturbed over several days.

  • Slow Cooling :

    • Dissolve the compound in the minimum amount of a hot solvent to achieve complete dissolution.[14]

    • Cover the container and allow it to cool slowly to room temperature. To further slow the process, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

    • Once at room temperature, transfer the flask to a refrigerator (4 °C) to maximize crystal yield.

  • Vapor Diffusion :

    • Dissolve the compound in a small amount of a relatively volatile "good" solvent (e.g., dichloromethane) in a small, open vial.

    • Place this vial inside a larger, sealed jar that contains a more volatile "poor" solvent (e.g., pentane or hexane) in which the compound is insoluble.

    • The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

Part II: The X-ray Crystallography Workflow

Once a suitable single crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible defects) is obtained, the process of structure determination can begin.[16] This is a multi-step analytical procedure that translates the diffraction pattern into a 3D atomic model.[17]

X_Ray_Workflow cluster_experiment Experimental Phase cluster_processing Data Processing & Solution cluster_refinement Refinement & Validation Crystal 1. Select & Mount Crystal DataCollection 2. Collect Diffraction Data Crystal->DataCollection On Diffractometer Integration 3. Integration (Convert images to reflections) DataCollection->Integration Scaling 4. Scaling & Merging (Correct for experimental variations) Integration->Scaling SpaceGroup 5. Space Group Determination Scaling->SpaceGroup Solve 6. Structure Solution (Phase Problem) SpaceGroup->Solve Refine 7. Structure Refinement (Optimize model vs. data) Solve->Refine Validate 8. Validation & Final Report (CIF File) Refine->Validate

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Step-by-Step Methodology

  • Crystal Mounting and Centering : A high-quality crystal is mounted on a goniometer head and centered in the X-ray beam of the diffractometer.[18] The crystal is typically cooled to a low temperature (e.g., 100 K) to reduce thermal motion of the atoms.[19]

  • Data Collection : The crystal is rotated in the monochromatic X-ray beam, and a series of diffraction images are collected by a detector.[8][20]

  • Data Integration : The raw image files are processed to identify the position and intensity of each diffraction spot (reflection).[21]

  • Scaling and Merging : The intensities from all images are scaled to a common reference frame to correct for variations in exposure time, crystal decay, and beam intensity. Redundant measurements of the same reflection are merged to produce a single file of unique reflections.[21]

  • Space Group Determination : The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group, which describes the symmetry elements present in the crystal lattice.[19]

  • Structure Solution : This is the critical step of solving the "phase problem." Since detectors only measure intensity (amplitude squared), the phase information for each reflection is lost. For small molecules, direct methods are typically used to mathematically derive an initial set of phases.[7]

  • Structure Refinement : An initial atomic model is built based on the solved structure. This model is then refined using a least-squares process, which adjusts atomic positions, occupancies, and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model.[22]

  • Validation and Finalization : The final structure is validated to ensure it is chemically sensible and accurately represents the experimental data. The results are compiled into a Crystallographic Information File (CIF).

Part III: Anticipated Solid-State Structure & Intermolecular Interactions

Based on the known chemical nature of the aniline and pyridine moieties, we can predict the key structural features of 2-(5-Methylpyridin-2-yl)aniline in the solid state.

Molecular Geometry and Conformation

The molecule consists of two aromatic rings—a methyl-substituted pyridine ring and an aniline ring—connected by a C-C single bond. The key conformational feature will be the dihedral angle between the mean planes of these two rings. Steric hindrance between the ortho-hydrogens on each ring will likely prevent a fully planar conformation. A twisted conformation is expected, which is common in 2-phenylpyridine and related biaryl systems.

Table 1: Expected Crystallographic and Refinement Data (Note: This is representative data for a small organic molecule and should be considered hypothetical.)

ParameterExpected Value
Chemical FormulaC₁₂H₁₂N₂
Formula Weight184.24 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁ (common for such molecules)
a, b, c (Å)10-20 Å
α, γ (°)90°
β (°)90-110° (for monoclinic)
V (ų)1000-1500 ų
Z (molecules/unit cell)4 or 8
Temperature100(2) K
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R₁ ≈ 0.04-0.06, wR₂ ≈ 0.10-0.15
Goodness-of-fit (S)~1.0
Supramolecular Assembly: The Role of Intermolecular Interactions

The solid-state packing will be dominated by a network of non-covalent interactions. The interplay between strong hydrogen bonds and weaker interactions like π-stacking will define the overall supramolecular architecture.[3][23]

A. Hydrogen Bonding: The most significant interaction is expected to be a classic N-H···N hydrogen bond, where the amine group of the aniline ring acts as a hydrogen bond donor and the nitrogen atom of the pyridine ring acts as an acceptor.[24][25] This interaction is highly directional and often leads to the formation of well-defined synthons, such as dimers or chains.

Caption: Predicted N-H···N hydrogen bond forming a dimeric synthon.

B. π-π Stacking Interactions: The planar aromatic rings are likely to engage in π-π stacking interactions.[26] These can occur between pyridine and aniline rings of adjacent molecules (hetero-stacking) or between identical rings (homo-stacking).[27][28] These interactions are characterized by inter-planar distances of approximately 3.3–3.8 Å.

C. Other Interactions: Weaker C-H···π interactions, where a C-H bond from one molecule points towards the electron-rich face of an aromatic ring on another, may also contribute to the stability of the crystal packing.

Visualizing Interactions with Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice.[29][30] A surface is generated around the molecule, and the color coding on this surface indicates the nature and proximity of intermolecular contacts.

  • d_norm surface : This surface highlights regions of close contact. Red spots indicate contacts shorter than the van der Waals radii, typically corresponding to strong interactions like hydrogen bonds.

  • 2D Fingerprint Plots : These plots summarize all intermolecular contacts, providing a quantitative measure of the contribution of different interaction types (e.g., H···H, C···H, N···H) to the overall crystal packing.[31][32]

Table 2: Expected Bond Lengths and Angles (Note: Values are hypothetical, based on related structures in the CSD.)

ParameterExpected Value
C-C (inter-ring)1.48 - 1.50 Å
C-N (aniline)1.38 - 1.42 Å
C-N (pyridine)1.33 - 1.35 Å
C-C (in rings)1.37 - 1.40 Å
N-H (aniline)0.86 - 0.90 Å (refined)
C-C-N (inter-ring angle)~120°
C-N-C (pyridine)~117°
Ring-Ring Dihedral Angle20 - 40°

Conclusion

This guide provides a comprehensive roadmap for the structural elucidation of 2-(5-Methylpyridin-2-yl)aniline. By following robust protocols for synthesis and crystallization, and applying the powerful technique of single-crystal X-ray diffraction, researchers can obtain definitive insights into its three-dimensional structure. The anticipated solid-state architecture, governed by a hierarchy of N-H···N hydrogen bonds and π-stacking interactions, provides a crucial foundation for understanding its physicochemical properties. This knowledge is invaluable for professionals in drug development and materials science, enabling the rational design of new chemical entities with tailored solid-state characteristics.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scientific Research Publishing. Retrieved February 18, 2026, from [Link]

  • Cambridge Structural Database. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available from: [Link]

  • Cambridge Structural Database. (n.d.). re3data.org. Retrieved February 18, 2026, from [Link]

  • Cambridge Structural Database. (n.d.). UMass Dartmouth | Claire T. Carney Library. Retrieved February 18, 2026, from [Link]

  • Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Available from: [Link]

  • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. Retrieved February 18, 2026, from [Link]

  • Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions. (2026, January 19). Oreate AI Blog. Retrieved February 18, 2026, from [Link]

  • The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved February 18, 2026, from [Link]

  • Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1860. Available from: [Link]

  • Hu, Y., et al. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Letters, 25(17), 2975–2980. Available from: [Link]

  • Raptopoulou, C. P. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(10), 142. Available from: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Acme Portable. Retrieved February 18, 2026, from [Link]

  • Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]

  • Crystallization of Small Molecules. (n.d.). Institute of Materials Science of Barcelona. Retrieved February 18, 2026, from [Link]

  • Wang, X., et al. (2024). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. The Journal of Organic Chemistry, 89(8), 5797–5810. Available from: [Link]

  • Hu, Y., et al. (2023). Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N–C Activation Catalyzed by Air- and Moisture-Stable Pd–NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Letters, 25(17), 2975-2980. Available from: [Link]

  • Crystal Structure Determination & Refinement. (n.d.). StudySmarter. Retrieved February 18, 2026, from [Link]

  • Hydrogen bonding patterns of 2-aminopyridinium nicotinic acetate. (2025, August 7). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved February 18, 2026, from [Link]

  • Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 18, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Discovery of 2-(pyridin-2-yl)aniline as a directing group for the sp2 C-H bond amination mediated by cupric acetate. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas. Retrieved February 18, 2026, from [Link]

  • Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. (n.d.). NPTEL. Retrieved February 18, 2026, from [Link]

  • Hydrogen bonding patterns in salts of derivatives of aminopyrimidine and thiobarbituric acid. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(Pt 4), 312-320. Available from: [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • (a) Face-to-face stacking of pyridine and phenyl rings between adjacent... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved February 18, 2026, from [Link]

  • Ma, F., et al. (2014). Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 331-337. Available from: [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026, January 7). Oreate AI Blog. Retrieved February 18, 2026, from [Link]

  • Structure refinement. (n.d.). MIT OpenCourseWare. Retrieved February 18, 2026, from [Link]

  • On the importance of π-stacking interactions in the complexes of copper and zinc bearing pyridine-2,6-dicarboxylic acid N-oxide and N-donor auxiliary ligands. (n.d.). CrystEngComm (RSC Publishing). Retrieved February 18, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist. Retrieved February 18, 2026, from [Link]

  • Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. (2023). Molecules, 28(12), 4872. Available from: [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 18, 2026, from [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. (2023, December 15). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • x Ray crystallography. (n.d.). PMC - NIH. Retrieved February 18, 2026, from [Link]

  • Laboratory and commercial preparations of aniline other than reduction of nitroarenes. (2020, August 22). Chemistry Stack Exchange. Retrieved February 18, 2026, from [Link]

  • Pi-Stacking. (n.d.). Encyclopedia MDPI. Retrieved February 18, 2026, from [Link]

  • Discovery of 2-(pyridin-2-yl)aniline as a directing group for the sp2 C–H bond amination mediated by cupric acetate. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 18, 2026, from [Link]

  • Discovering the stacking landscape of a pyridine-pyridine system. (2017). Journal of Molecular Modeling, 23(11), 332. Available from: [Link]

  • Host-Guest Chemistry and π-π Stacking Interactions. (2026, January 8). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

Sources

Solubility Profile and Thermodynamic Analysis of 2-(5-Methylpyridin-2-yl)aniline

[1]

Executive Summary

2-(5-Methylpyridin-2-yl)aniline is a critical bidentate nitrogen-donor ligand used in coordination chemistry (e.g., Iridium/Ruthenium catalysis) and as a pharmaceutical intermediate.[1] Its solubility profile dictates the efficiency of synthetic pathways (such as Suzuki-Miyaura coupling), purification strategies (recrystallization), and formulation stability.[1]

This guide establishes a comprehensive protocol for determining the temperature-dependent solubility of 2-(5-Methylpyridin-2-yl)aniline in organic solvents, utilizing the Laser Monitoring Observation Technique and Isothermal Saturation Method .[1] It further details the thermodynamic modeling required to optimize crystallization and dissolution processes.

Chemical Identity & Predicted Solubility Behavior[1][2]

Structural Analysis[1]
  • IUPAC Name: 2-(5-Methylpyridin-2-yl)aniline[1][2]

  • CAS Number: 885277-33-8[1]

  • Molecular Formula: C₁₂H₁₂N₂[1]

  • Molecular Weight: 184.24 g/mol [1]

  • Key Functional Groups:

    • Aniline (Primary Amine): Hydrogen bond donor/acceptor.[1][3]

    • Pyridine (Tertiary Amine): Hydrogen bond acceptor.[1][3]

    • Methyl Group: Increases lipophilicity.[1]

Predicted Solubility Trends

Based on the "Like Dissolves Like" principle and structural analogs (e.g., 2-(2-pyridyl)aniline), the solubility behavior is predicted as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMF, DMSO, NMPHigh Strong dipole-dipole interactions; excellent for synthesis.[1]
Polar Protic Methanol, Ethanol, IPAModerate to High Hydrogen bonding with amine/pyridine nitrogens.[1] Solubility increases significantly with temperature (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

).[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole-dipole interactions; ideal for recrystallization (cooling).[1]
Non-Polar Hexane, TolueneLow Limited interaction; potential anti-solvents.[1]
Water WaterVery Low Hydrophobic aromatic rings dominate; pH-dependent (soluble in acid).[1]

Experimental Protocol: Solubility Determination

To generate a precise solubility profile, two primary methodologies are recommended: the Laser Monitoring Observation Technique (Dynamic) and the Shake-Flask Method (Static).

Method A: Laser Monitoring Observation Technique

This dynamic method is preferred for generating temperature-dependent solubility curves (


1

Workflow:

  • Preparation: A known mass of solute and solvent is placed in a jacketed glass vessel.[1]

  • Dissolution: The system is heated at a constant rate while stirring. A laser beam passes through the solution.[4][5]

  • Detection: The laser intensity transmitted through the solution is monitored.

    • Suspension: Scattering reduces intensity.[1]

    • Dissolution: Intensity maximizes when the last crystal dissolves.

  • Recording: The temperature at which the laser intensity stabilizes at its maximum is recorded as the saturation temperature (

    
    ).
    
Method B: Isothermal Saturation (Shake-Flask)

This static method is the gold standard for equilibrium solubility at fixed temperatures.[1]

Workflow:

  • Equilibration: Excess solid is added to the solvent in a vial and agitated at a constant temperature (e.g., 298.15 K) for 24–48 hours.

  • Phase Separation: The saturated solution is filtered (0.45 µm PTFE filter) or centrifuged to remove undissolved solids.[1]

  • Quantification: The filtrate is diluted and analyzed via HPLC-UV (typically at

    
     nm) to determine concentration.[1]
    
  • Gravimetric Check: Alternatively, a known volume of supernatant is evaporated to dryness to determine the mass of dissolved solute.

Experimental Workflow Diagram

Solubility_Protocolcluster_LaserMethod A: Laser Monitoring (Dynamic)cluster_ShakeMethod B: Shake-Flask (Static)StartStart: Select Solvent & Temperature RangePrepPrepare Solute + Solvent MixtureStart->PrepHeatHeat Mixture at Constant Rate (e.g., 2 K/h)Prep->HeatDynamicAgitateAgitate at Constant T (24-48 h)Prep->AgitateStaticLaserMonitor Laser TransmittanceHeat->LaserDetectDetect Solid Disappearance (Max Transmittance)Laser->DetectRecordRecord Saturation Temperature (T_sat)Detect->RecordData_ProcessingData Compilation & Unit ConversionRecord->Data_ProcessingT vs. x_i DataFilterFilter/Centrifuge SupernatantAgitate->FilterAnalyzeQuantify via HPLC or GravimetryFilter->AnalyzeCalcCalculate Mole Fraction (x_i)Analyze->CalcCalc->Data_ProcessingEndThermodynamic ModelingData_Processing->End

Caption: Workflow for determining solubility via Laser Monitoring (Dynamic) and Shake-Flask (Static) methods.

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to calculate dissolution properties (



16
The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


  • A, B, C: Empirical parameters determined by non-linear regression.

  • Utility: Excellent for interpolation and checking data consistency.[1]

The Equation (Buchowski-Ksiazczak)

Describes solubility based on the melting point (

1
  • 
    :  Model parameters related to solution non-ideality and enthalpy.
    
Thermodynamic Parameters of Dissolution

Using the van't Hoff equation , the apparent thermodynamic functions are calculated from the slope of


  • Enthalpy of Dissolution (

    
    ): 
    
    
    
    [1]
    • Interpretation: Positive values indicate an endothermic process (solubility increases with

      
      ).[1]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    [1]
    • Interpretation: Positive values indicate the dissolution is non-spontaneous (requires energy input/mixing entropy).

  • Entropy of Dissolution (

    
    ): 
    
    
    
    [1]
    • Interpretation: Positive values indicate increased disorder (entropy-driven process).[1]

Thermodynamic Analysis Logic

Thermo_Analysiscluster_ModelsCorrelation ModelsInputExperimental Data(x_i vs T)ApelblatModified Apelblatln x = A + B/T + C ln TInput->ApelblatLambdaHλh EquationInput->LambdaHVantHoffvan't Hoff Plotln x vs 1/TInput->VantHoffOutputThermodynamic ParametersΔH, ΔS, ΔGApelblat->OutputRegressionVantHoff->OutputSlope AnalysisAppProcess Application(Crystallization Design)Output->AppEndothermic?Entropy Driven?

Caption: Logic flow for converting raw solubility data into thermodynamic parameters for process design.

Practical Applications

Crystallization & Purification[2][8]
  • Cooling Crystallization: If the solubility curve is steep (large positive

    
    ), cooling crystallization from solvents like Ethanol  or Isopropanol  is efficient.[1]
    
  • Anti-Solvent Crystallization: For high-yield recovery, dissolve the compound in a good solvent (e.g., DMSO or DMF ) and slowly add a poor solvent (e.g., Water or Hexane ).[1]

Synthesis Optimization
  • Reaction Solvent: Perform coupling reactions (e.g., Suzuki) in solvents where the starting material (2-(5-Methylpyridin-2-yl)aniline) has high solubility (e.g., Toluene or Dioxane at elevated

    
    ) to ensure homogeneous kinetics.[1]
    

References

  • Measurement Methodology

    • Shake-Flask Method: Higuchi, T., & Connors, K. A. (1965).[1] "Phase-solubility techniques".[1] Advances in Analytical Chemistry and Instrumentation, 4, 117–212.[1]

    • Laser Monitoring: Zhu, J., et al. (2019).[1] "Solubility Determination and Thermodynamic Modeling of 2-Amino-4-methylpyridine in Nine Organic Solvents". Journal of Chemical & Engineering Data. Link

  • Thermodynamic Modeling

    • Apelblat Equation: Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".[1] Journal of Chemical Thermodynamics. Link

    • Buchowski-Ksiazczak (

      
      ) Model: Buchowski, H., et al. (1975).[1] "Solubility and association in dilute solutions". Polish Journal of Chemistry.[1]
      
  • Chemical Data

    • Compound Identity: PubChem. "2-(5-Methylpyridin-2-yl)aniline (CAS 885277-33-8)".[1] Link

(Note: Specific quantitative solubility data for CAS 885277-33-8 is not currently indexed in public thermodynamic databases.[1] The protocols above are the industry standard for generating this data.)

A Technical Guide to the Synthesis of 2-(5-Methylpyridin-2-yl)aniline from 2-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of the synthetic pathways for constructing 2-(5-methylpyridin-2-yl)aniline, a key structural motif in pharmaceutical and materials science. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for C-N bond formation. We will explore the mechanistic underpinnings of this reaction, discuss the critical parameters that govern its efficiency—including catalyst, ligand, and base selection—and provide a detailed, field-tested experimental protocol. Additionally, this guide addresses the synthesis of the necessary precursor, 2-bromo-5-methylpyridine, and briefly evaluates the Suzuki-Miyaura cross-coupling as an alternative C-C bond-forming strategy. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this important transformation.

Strategic Overview: The Challenge of Aryl-Aryl Linkages

The synthesis of 2-arylpyridines, particularly those bearing an aniline moiety, presents a common yet critical challenge in modern organic chemistry. These scaffolds are prevalent in a wide array of biologically active molecules and functional materials. The target molecule, 2-(5-methylpyridin-2-yl)aniline, can be constructed by forming either the C-N bond between the aniline nitrogen and the pyridine ring or the C-C bond between the two aromatic systems.

This guide will focus on the C-N bond formation via the Buchwald-Hartwig amination as the primary and most direct route, starting from 2-bromo-5-methylpyridine and aniline. This approach is often favored for its high functional group tolerance and broad substrate scope.[1][2] We will also consider the synthesis of the key pyridine precursor and an alternative C-C bond formation strategy via Suzuki-Miyaura coupling.

cluster_start Starting Materials cluster_alt_start Alternative Starting Materials cluster_methods Synthetic Pathways A 2-Bromo-5-methylpyridine M1 Buchwald-Hartwig Amination (C-N Coupling) A->M1 B Aniline B->M1 C 2-Bromopyridine M2 Suzuki-Miyaura Coupling (C-C Coupling) C->M2 D 2-Aminophenylboronic Acid D->M2 P Target Molecule: 2-(5-Methylpyridin-2-yl)aniline M1->P M2->P

Figure 1: High-level synthetic strategies for 2-(5-Methylpyridin-2-yl)aniline.

Primary Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for forming C-N bonds between aryl halides and amines.[1][3] Its development revolutionized the synthesis of arylamines, offering a milder and more general alternative to classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2]

The Catalytic Cycle: A Mechanistic Deep Dive

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is paramount for rational catalyst selection and reaction optimization. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-bromo-5-methylpyridine), cleaving the C-Br bond and forming a Pd(II) intermediate. This is often the rate-determining step in the cycle.[4]

  • Amine Coordination & Deprotonation: The amine (aniline) coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the desired product, 2-(5-methylpyridin-2-yl)aniline, and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]

An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination, but this is not a concern with aniline as the amine partner.[1]

G pd0 L₂Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex Palladium-Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Product (Ar-NHR') amido_complex->product start Ar-Br start->oa_complex amine R'-NH₂ + Base amine->oa_complex label_node Buchwald-Hartwig Catalytic Cycle G pd0 L₂Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition transmetal_complex Di-organo Pd(II) Complex oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Product (Ar-Ar') transmetal_complex->product start Ar-X start->oa_complex boron Ar'-B(OR)₂ + Base boron->oa_complex label_node Suzuki-Miyaura Catalytic Cycle

Sources

Methodological & Application

Application Note & Protocol: Synthesis and Characterization of Heteroleptic Iridium(III) Complexes Featuring 2-(5-Methylpyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of a heteroleptic iridium(III) complex utilizing 2-(5-Methylpyridin-2-yl)aniline as the primary cyclometalating (C^N) ligand and acetylacetone (acac) as the ancillary (O^O) ligand. The protocol is designed for researchers in materials science, catalysis, and drug development, offering not just a step-by-step procedure but also the scientific rationale behind key experimental choices. The described methodology follows a robust two-step process: the initial formation of a chloro-bridged iridium(III) dimer, followed by a bridge-splitting reaction to yield the final monomeric complex. This guide ensures scientific integrity through detailed characterization protocols, validating the synthesis of the target compound, [Ir(mpyan)₂(acac)].

Introduction: The Significance of Cyclometalated Iridium(III) Complexes

Cyclometalated iridium(III) complexes are at the forefront of modern chemical research due to their unique photophysical and electrochemical properties. The strong spin-orbit coupling induced by the heavy iridium atom facilitates highly efficient intersystem crossing from singlet to triplet excited states, leading to vibrant and long-lasting phosphorescence.[1] This characteristic makes them exceptional candidates for a wide range of applications, including:

  • Organic Light-Emitting Diodes (OLEDs): As phosphorescent emitters, they can achieve near-100% internal quantum efficiency, leading to highly efficient displays and lighting.[2]

  • Photoredox Catalysis: Their ability to act as potent single-electron transfer (SET) agents upon photoexcitation has revolutionized organic synthesis, enabling novel and challenging transformations under mild conditions.[3][4]

  • Bioimaging and Sensing: The long lifetimes and large Stokes shifts of their emission are ideal for time-resolved imaging and developing sensitive molecular probes.[5][6]

The properties of these complexes can be meticulously tuned by modifying the ligand architecture. The ligand 2-(5-Methylpyridin-2-yl)aniline (herein abbreviated as Hmpyan ) is an attractive C^N ligand. The aniline moiety provides the carbon atom for the cyclometalating bond, while the pyridine ring serves as the nitrogen donor. The methyl group on the pyridine ring can subtly influence the electronic properties and solubility of the final complex. This guide details the synthesis of a heteroleptic complex, where two cyclometalating mpyan ligands are coordinated to the iridium center along with a bidentate ancillary ligand, acetylacetone (acac ).

Overall Synthetic Strategy

The synthesis is performed in two primary stages, starting from iridium(III) chloride hydrate (IrCl₃·nH₂O). This approach is widely adopted for its reliability and high yields.

  • Dimer Formation: A C-H activation reaction between IrCl₃ and the Hmpyan ligand to form the chloro-bridged iridium(III) dimer, [Ir(mpyan)₂(μ-Cl)]₂. This is a variation of the well-established Nonoyama reaction.[7][8]

  • Bridge-Splitting Reaction: The dimer is reacted with the ancillary ligand (acetylacetone) in the presence of a base. The ancillary ligand displaces the chloride bridges, yielding the final, stable, monomeric complex, [Ir(mpyan)₂(acac)].

G Overall Synthetic Scheme IrCl3 IrCl₃·nH₂O Dimer [Ir(mpyan)₂(μ-Cl)]₂ IrCl3->Dimer + 2x Hmpyan 2-Ethoxyethanol/H₂O Heat (Δ) Hmpyan 2-(5-Methylpyridin-2-yl)aniline (Hmpyan) Hmpyan->Dimer Dimer_ref [Ir(mpyan)₂(μ-Cl)]₂ FinalComplex Final Complex [Ir(mpyan)₂(acac)] Dimer_ref->FinalComplex + Hacac, Base 2-Ethoxyethanol Heat (Δ) Hacac Acetylacetone (Hacac) Hacac->FinalComplex

Caption: High-level overview of the two-step synthesis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Iridium compounds are expensive and should be handled with care.

Part I: Synthesis of the Chloro-Bridged Dimer, [Ir(mpyan)₂(μ-Cl)]₂

Principle: This step involves the direct cyclometalation of the C-H bond ortho to the aniline's amino group. The reaction is typically carried out at high temperatures in a high-boiling solvent like 2-ethoxyethanol, which facilitates the otherwise difficult C-H activation process.[6] An inert atmosphere is crucial to prevent oxidation of the iridium center and the ligand.

Materials & Equipment:

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • 2-(5-Methylpyridin-2-yl)aniline (Hmpyan)

  • 2-Ethoxyethanol

  • Deionized Water

  • Methanol

  • 100 mL two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Schlenk line or source of inert gas (Argon or Nitrogen)

  • Buchner funnel and filter paper

Procedure:

  • To the 100 mL round-bottom flask, add IrCl₃·nH₂O (1.0 mmol, 1.0 equiv) and 2-(5-Methylpyridin-2-yl)aniline (2.2 mmol, 2.2 equiv).

  • Add a solvent mixture of 2-ethoxyethanol (30 mL) and deionized water (10 mL). The water is often used to aid the dissolution of the iridium salt.[6]

  • Equip the flask with the reflux condenser and magnetic stir bar. Connect the setup to the Schlenk line.

  • Purge the system with argon or nitrogen for 15 minutes to establish an inert atmosphere.

  • With gentle stirring, heat the reaction mixture to 120 °C and maintain this temperature for 18-24 hours. The mixture will typically turn from dark brown to a deep red or orange color.

  • After the reaction is complete, cool the flask to room temperature. A precipitate should form.

  • Add 50 mL of deionized water to the flask to further precipitate the product. Stir for 30 minutes.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid sequentially with water (2 x 30 mL) and cold methanol (2 x 20 mL) to remove unreacted starting materials and solvent residues.

  • Dry the resulting orange-red powder under vacuum. The dimer is typically used in the next step without further purification.

Part II: Synthesis of the Monomeric Complex, [Ir(mpyan)₂(acac)]

Principle: The chloro-bridges of the dimer are susceptible to cleavage by nucleophiles. In this step, acetylacetone is deprotonated by a base (sodium carbonate) to form the acetylacetonate anion, a strong bidentate O^O ligand. This anion coordinates to the two iridium centers, breaking the dimer and forming the stable, neutral, monomeric complex.

Materials & Equipment:

  • [Ir(mpyan)₂(μ-Cl)]₂ dimer (from Part I)

  • Acetylacetone (Hacac)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • 2-Ethoxyethanol

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

  • Standard glassware for reaction and chromatography

Procedure:

  • Suspend the [Ir(mpyan)₂(μ-Cl)]₂ dimer (0.5 mmol, 1.0 equiv) in 40 mL of 2-ethoxyethanol in a 100 mL round-bottom flask.

  • Add acetylacetone (1.5 mmol, 3.0 equiv) and anhydrous sodium carbonate (4.0 mmol, 8.0 equiv) to the suspension. The excess base ensures complete deprotonation of the Hacac.

  • Equip the flask with a reflux condenser and purge with an inert gas as described previously.

  • Heat the mixture to 110 °C and reflux with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the dimer spot and the appearance of a new, typically highly luminescent, product spot.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture to remove the sodium carbonate and any other insoluble salts. Wash the solids with a small amount of DCM.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be a solid residue. This must be purified by column chromatography.

Purification Protocol:

  • Prepare a silica gel column using a slurry method with hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved product onto the column.

  • Elute the column with a gradient solvent system, starting with a mixture of hexane and dichloromethane (e.g., 4:1 v/v) and gradually increasing the polarity by increasing the proportion of dichloromethane.

  • The desired product is typically a bright yellow or orange band that is highly phosphorescent under a UV lamp.

  • Collect the fractions containing the pure product, combine them, and remove the solvent by rotary evaporation.

  • For final purification and to obtain material suitable for analysis, recrystallize the solid product from a solvent mixture such as DCM/hexane.

  • Dry the final yellow crystalline solid under vacuum.

Workflow and Characterization

A robust characterization workflow is essential to confirm the identity and purity of the synthesized [Ir(mpyan)₂(acac)] complex.

Caption: Step-by-step workflow from crude product to characterization.

Expected Characterization Results

The following techniques are critical for validating the structure and purity of the final complex.

  • ¹H NMR Spectroscopy: The spectrum, typically run in CDCl₃ or CD₂Cl₂, will show distinct signals in the aromatic region (6.5-9.0 ppm) corresponding to the protons of the two non-equivalent mpyan ligands. The disappearance of the N-H proton signal from the free ligand is a key indicator of successful cyclometalation. The acetylacetonate ligand will show a sharp singlet for the methine proton (~5.3 ppm) and another singlet for the two methyl groups (~1.9 ppm).

  • ¹³C NMR Spectroscopy: This will confirm the carbon framework of the complex. Aromatic carbons will appear between 110-165 ppm. The signal for the carbon atom directly bonded to the iridium center is often difficult to observe but is a definitive sign of cyclometalation.[9]

  • Mass Spectrometry (ESI-MS): Electrospray Ionization Mass Spectrometry will confirm the molecular weight of the complex. The spectrum should show a clear molecular ion peak ([M+H]⁺ or [M+Na]⁺) with the characteristic isotopic distribution pattern for a compound containing one iridium atom.

  • UV-Vis Absorption and Photoluminescence: The absorption spectrum in a solvent like DCM will display intense bands in the UV region (<350 nm) assigned to ligand-centered π-π* transitions.[2] Weaker, broader bands will appear in the visible region (380-500 nm), which are characteristic of spin-allowed singlet and spin-forbidden triplet metal-to-ligand charge transfer (¹MLCT and ³MLCT) transitions.[9] Upon excitation of these MLCT bands, the complex is expected to exhibit strong phosphorescence, likely in the yellow-orange region of the spectrum.

Parameter Technique Expected Result
Molecular Structure ¹H & ¹³C NMRConfirms the ligand framework and coordination. Disappearance of N-H proton signal.
Molecular Weight ESI-MSMolecular ion peak corresponding to C₃₁H₂₉IrN₄O₂ with Ir isotopic pattern.
Electronic Transitions UV-Vis SpectroscopyHigh-energy π-π* bands and lower-energy MLCT bands.
Emissive Properties PhotoluminescenceStrong phosphorescence, typically in the 550-600 nm range.

Conclusion

This application note provides a field-proven, detailed protocol for the synthesis of a high-value iridium(III) complex, [Ir(mpyan)₂(acac)]. By explaining the causality behind the experimental choices and outlining a comprehensive characterization plan, this guide serves as a self-validating system for researchers. The successful synthesis of this and analogous complexes opens pathways for innovation in advanced materials and catalysis, leveraging the unique and tunable properties of cyclometalated iridium compounds.

References

  • Bimetallic Iridium(III) Complexes Consisting of Ir(ppy)₂ Units (ppy = 2-Phenylpyridine) and Two Laterally Connected N∧N Chelates as Bridge: Synthesis, Separation, and Photophysical Properties . Inorganic Chemistry. [Link]

  • Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices . PMC. [Link]

  • Synthesis and luminescence properties of two Ir(iii) complexes containing styrene-modified phenylpyridine ligands . New Journal of Chemistry. [Link]

  • Tris(2-phenylpyridine)iridium - Wikipedia . Wikipedia. [Link]

  • Recent Advancement in the Synthesis of Ir-Based Complexes . PMC - NIH. [Link]

  • Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) . Organic Syntheses. [Link]

  • Photophysical properties of the iridium complexes . ResearchGate. [Link]

  • Recent Advancement in the Synthesis of Ir-Based Complexes . ACS Omega. [Link]

  • Cyclometalated Iridium(III) Complexes with a Norbornene-Substituted Picolinate Ligand and Electroluminescent Polymers Based on them . ResearchGate. [Link]

  • Ligand Design and Preparation, Photophysical Properties, and Device Performance of an Encapsulated-Type Pseudo-Tris(heteroleptic) Iridium(III) Emitter . PMC. [Link]

  • pH-Responsive N^C-Cyclometalated Iridium(III) Complexes: Synthesis, Photophysical Properties, Computational Results, and Bioimaging Application . MDPI. [Link]

  • Photophysical properties of the iridium complexes Complex Absorption a... . ResearchGate. [Link]

  • Tuning the photophysical properties of heteroleptic Ir(III) complexes through ancillary ligand substitution: Experimental and theoretical investigation . ResearchGate. [Link]

  • Inorganica Chimica Acta . AIR Unimi. [Link]

  • Cyclometalated Iridium(III) Complexes Incorporating Aromatic Phosphonate Ligands: Syntheses, Structures, and Tunable Optical Properties . ACS Omega. [Link]

  • SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE . MJAS. [Link]

  • Synthesis of iridium(III) complexes 2–5 . ResearchGate. [Link]

  • Synthesis and Luminescence of 3-(pyridine-2-yl)-1,2,4-triazine-based Ir(III) Complexes . Chem-Station. [Link]

  • Iridium complexes . Johnson Matthey. [Link]

  • SYNTHESIS OF NEW 3-(PYRIDIN-2-YL)-1,2,4-TRIAZINE BASED COMPLEXES OF IRIDIUM(III) . Ural Federal University. [Link]

  • Scheme-2: Various applications of Iridium and its complexes CATALYSIS... . ResearchGate. [Link]

  • Dipyrrinato‐Iridium(III) Complexes for Application in Photodynamic Therapy and Antimicrobial Photodynamic Inactivation . PMC. [Link]

Sources

Application Note & Protocol: Strategic Synthesis of Novel Schiff Bases from 2-(5-Methylpyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical framework for the synthesis, purification, and characterization of novel Schiff bases derived from the versatile precursor, 2-(5-Methylpyridin-2-yl)aniline. Schiff bases, defined by their characteristic azomethine (-C=N-) functional group, are foundational in coordination chemistry and medicinal drug development.[1] The incorporation of a pyridyl-aniline scaffold offers unique electronic properties and multiple coordination sites, making these compounds highly attractive for developing advanced catalysts, chemosensors, and therapeutic agents.[2][3] This document details not only the step-by-step protocols for Schiff base formation but also the strategic synthesis of the precursor itself, providing researchers with a complete and self-validating workflow. Methodologies are grounded in established chemical principles, with an emphasis on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Scientific Merit of Pyridyl-Aniline Schiff Bases

Schiff bases are formed through the condensation of a primary amine with a carbonyl compound, a reaction that has been a cornerstone of synthetic chemistry for over a century.[4][5] Their significance lies in the imine linkage, where the nitrogen lone pair and π-system can coordinate with metal ions to form stable complexes.[6] These metal complexes are at the forefront of catalysis, materials science, and bio-inorganic chemistry.[7][8][9]

The strategic selection of the amine precursor is paramount in tuning the final properties of the Schiff base. The precursor 2-(5-Methylpyridin-2-yl)aniline is of particular interest due to its hybrid structure:

  • Aniline Moiety: Provides the primary amine for the condensation reaction.

  • Pyridine Moiety: Introduces a second nitrogen atom, enabling the resulting Schiff base to act as a bidentate (N,N') or, with an appropriate aldehyde, a tridentate (N,N',O) ligand.[10]

  • Methyl Group: Offers a site for potential future functionalization and influences the electronic properties of the pyridine ring.

This unique combination makes the resulting Schiff bases highly promising for applications requiring complex coordination environments, such as asymmetric catalysis and the development of targeted metallodrugs.[6][11]

Precursor Synthesis: Palladium-Catalyzed Cross-Coupling

The precursor, 2-(5-Methylpyridin-2-yl)aniline, is not a common commercially available reagent and typically requires synthesis. The most robust and widely adopted method for forming such aryl-heteroaryl C-N bonds is the Buchwald-Hartwig amination.[12][13] This palladium-catalyzed cross-coupling reaction provides a reliable route with high functional group tolerance.[14]

Rationale for Method Selection

The Buchwald-Hartwig amination is superior to traditional methods like nucleophilic aromatic substitution for this transformation due to its milder reaction conditions and broader substrate scope.[12] It involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[13]

Representative Protocol: Synthesis of 2-(5-Methylpyridin-2-yl)aniline

This protocol describes the coupling of 2-bromo-5-methylpyridine with aniline.

Materials & Reagents

ReagentFormulaMolar Mass ( g/mol )GradeSupplier
2-Bromo-5-methylpyridineC₆H₆BrN172.02≥98%Sigma-Aldrich
AnilineC₆H₇N93.13≥99.5%Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50Catalyst GradeStrem Chemicals
XantphosC₃₉H₃₂OP₂578.63Ligand GradeStrem Chemicals
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.82Anhydrous, ≥99%Sigma-Aldrich
TolueneC₇H₈92.14Anhydrous, ≥99.8%Sigma-Aldrich

Step-by-Step Procedure

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add cesium carbonate (1.5 mmol, 1.5 eq.), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).

  • Evacuation and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) active catalyst is oxygen-sensitive.[15]

  • Reagent Addition: Under a positive pressure of inert gas, add 2-bromo-5-methylpyridine (1.0 mmol, 1.0 eq.), aniline (1.2 mmol, 1.2 eq.), and anhydrous toluene (5 mL).

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product should have a different Rf value than the starting materials.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure 2-(5-Methylpyridin-2-yl)aniline precursor.

General Protocol for Schiff Base Synthesis

The formation of the Schiff base proceeds via a nucleophilic addition-elimination mechanism. The primary amine (aniline derivative) attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate, which then dehydrates to yield the final imine.[16] The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making it more electrophilic.[17]

Detailed Protocol: Synthesis of (E)-N-((Salicylidene)-2-(5-methylpyridin-2-yl)aniline)

This protocol details the reaction between the synthesized precursor and salicylaldehyde, a common choice that yields a potentially tridentate N,N,O-ligand.

Materials & Reagents

ReagentFormulaMolar Mass ( g/mol )GradeSupplier
2-(5-Methylpyridin-2-yl)anilineC₁₂H₁₂N₂184.24As Synthesized-
SalicylaldehydeC₇H₆O₂122.12≥98%Sigma-Aldrich
Absolute EthanolC₂H₅OH46.07Anhydrous, ≥99.5%Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.05ACS ReagentSigma-Aldrich

Step-by-Step Procedure

  • Dissolution: In a 50 mL round-bottom flask, dissolve 2-(5-Methylpyridin-2-yl)aniline (1.0 mmol, 1.0 eq.) in absolute ethanol (15 mL).

  • Aldehyde Addition: To this solution, add salicylaldehyde (1.0 mmol, 1.0 eq.) dropwise while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[17]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with continuous stirring for 4-6 hours. The formation of a precipitate often indicates product formation.[4]

  • Monitoring: The reaction can be monitored by TLC (e.g., 4:1 Hexane:Ethyl Acetate), observing the consumption of the starting materials and the appearance of a new, often fluorescent, product spot.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary to yield a pure, crystalline solid.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from precursor synthesis to the final Schiff base product.

G cluster_0 Part 1: Precursor Synthesis (Buchwald-Hartwig) cluster_1 Part 2: Schiff Base Synthesis (Condensation) P1 1. Combine Aryl Halide, Aniline, Base, Pd(OAc)2, Xantphos P2 2. Purge with Inert Gas (Argon/Nitrogen) P1->P2 P3 3. Add Anhydrous Toluene P2->P3 P4 4. Heat and Stir (110°C, 12-24h) P3->P4 P5 5. Monitor by TLC P4->P5 P6 6. Cool, Filter, Concentrate P5->P6 P7 7. Column Chromatography P6->P7 P8 Pure 2-(5-Methylpyridin-2-yl)aniline P7->P8 S1 1. Dissolve Precursor (P8) and Salicylaldehyde in Ethanol P8->S1 Use as starting material S2 2. Add Catalytic Acetic Acid S1->S2 S3 3. Reflux (80°C, 4-6h) S2->S3 S4 4. Monitor by TLC S3->S4 S5 5. Cool and Precipitate S4->S5 S6 6. Filter and Wash with Cold Ethanol S5->S6 S7 7. Recrystallize (Optional) S6->S7 S8 Final Schiff Base Product S7->S8

Caption: Workflow for the synthesis of pyridyl-aniline Schiff bases.

Characterization and Data Validation

A robust characterization strategy is essential to confirm the structure and purity of the synthesized Schiff base. This process serves as a self-validating system for the protocol.

Spectroscopic Analysis

FTIR Spectroscopy:

  • Key Evidence: The most definitive evidence of Schiff base formation is the disappearance of the C=O stretching band from salicylaldehyde (typically ~1665 cm⁻¹) and the N-H stretching bands from the aniline precursor (~3300-3400 cm⁻¹), coupled with the appearance of a strong C=N (azomethine) stretching band.[18]

  • Expected Signal: For the target molecule, the C=N stretch is expected in the range of 1610-1630 cm⁻¹ . The broad O-H stretch from the salicylaldehyde moiety will remain, often shifted due to intramolecular hydrogen bonding with the imine nitrogen.

¹H NMR Spectroscopy:

  • Key Evidence: The disappearance of the aldehyde proton signal (-CHO) from salicylaldehyde (typically δ 9.5-10.5 ppm) and the primary amine protons (-NH₂) from the precursor (broad signal, variable shift) is indicative of a complete reaction.

  • Diagnostic Signal: A new singlet will appear in the downfield region, corresponding to the azomethine proton (-CH=N-). This signal is highly diagnostic and typically appears at δ 8.5-9.0 ppm .[19]

  • Other Signals: The phenolic -OH proton will appear as a broad singlet, often far downfield (δ 12.0-13.0 ppm), due to strong intramolecular hydrogen bonding. Aromatic and methyl protons will appear at their expected chemical shifts.

¹³C NMR Spectroscopy:

  • Key Evidence: The most significant change is the appearance of the azomethine carbon signal.

  • Diagnostic Signal: The -C H=N- carbon signal is expected at δ 160-168 ppm .

Mass Spectrometry (MS):

  • Confirmation: ESI-MS should be used to confirm the molecular weight of the final product. For (E)-N-((Salicylidene)-2-(5-methylpyridin-2-yl)aniline) (C₁₉H₁₆N₂O), the expected [M+H]⁺ ion would be at m/z 289.13.

Expected Characterization Data Summary
Analysis TypeFeatureExpected ResultRationale
FTIR C=N Stretch1610-1630 cm⁻¹Formation of the azomethine bond.[18]
C=O StretchAbsentConsumption of salicylaldehyde starting material.
¹H NMR Azomethine Proton (-CH=N-)δ 8.5-9.0 ppm (singlet)Diagnostic signal for the imine proton.[19]
Phenolic Proton (-OH)δ 12.0-13.0 ppm (broad s)Intramolecular H-bonding to imine nitrogen.
Aldehyde Proton (-CHO)AbsentConsumption of salicylaldehyde starting material.
¹³C NMR Azomethine Carbon (-C=N-)δ 160-168 ppmDiagnostic signal for the imine carbon.
Mass Spec [M+H]⁺m/z = 289.13Corresponds to the molecular formula C₁₉H₁₆N₂O.

Applications and Future Research

The Schiff bases synthesized via this protocol are not merely synthetic targets but are enabling platforms for a wide range of applications:

  • Coordination Chemistry: These multidentate ligands can be used to synthesize novel transition metal complexes with unique geometries and electronic properties. Such complexes are valuable in studying fundamental inorganic chemistry and magnetism.[10]

  • Homogeneous Catalysis: The resulting metal complexes can be screened for catalytic activity in various organic transformations, such as oxidations, reductions, and C-C coupling reactions.[2][7]

  • Medicinal Chemistry: The pyridine-aniline scaffold is a known pharmacophore. The synthesized Schiff bases and their metal complexes can be evaluated for antimicrobial, antifungal, and anticancer activities.[1][10] The imine bond is often crucial for biological activity.[6]

Future work should focus on expanding the library of these Schiff bases by using a variety of substituted aldehydes and exploring the coordination chemistry with a range of transition metals to unlock their full potential in catalysis and drug development.

References

  • A review on versatile applications of transition metal complexes incorporating Schiff bases. PMC. Available at: [Link]

  • Applications of metal complexes of Schiff bases-A review. ResearchGate. Available at: [Link]

  • A short review on chemistry of schiff base metal complexes and their catalytic application. International Journal of Chemical Studies. Available at: [Link]

  • Schiff bases and their metal Complexes: A review on the history, synthesis, and applications. ScienceDirect. Available at: [Link]

  • A Review On Schiff Base Metal Complexes: Synthesis, Characterization, And Applications. Zenodo. Available at: [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • ANILINE CATALYZES IMINE FORMATION. C&EN Global Enterprise. Available at: [Link]

  • Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. MDPI. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N–C Activation Catalyzed by Air- and Moisture-Stable Pd–NHC Precatalysts: Application to the Discovery of Agrochemicals. ACS Publications. Available at: [Link]

  • ANILINE CATALYZES IMINE FORMATION. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Chemistry Portal. Available at: [Link]

  • Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. PMC. Available at: [Link]

  • Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Taylor & Francis Online. Available at: [Link]

  • Synthesis and characterization of new Schiff bases containing pyridine moiety and their derivatives as antioxidant agents. International Journal of ChemTech Research. Available at: [Link]

  • Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Royal Society of Chemistry. Available at: [Link]

  • Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Schiff Base Metal Complexes and Their Potential Medicinal Uses: A Review. ER Publications. Available at: [Link]

  • Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Available at: [Link]

  • Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Scientific Research Publishing. Available at: [Link]

  • Synthesis and Spectroscopic Characterization Studies of Schiff Base Metal Complexes Derived from (PYRIDIN-2-YL)METHANAMINE and 2-HYDROXY. Academia.edu. Available at: [Link]

  • Design, Synthesis, Spectroscopic and Structural characterization of a new Pyrimidine derived Schiff-base ligand and its CoIII. St Andrews Research Repository. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. IJRAR. Available at: [Link]

  • Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. Available at: [Link]

  • Buchwald coupling of 1 with various anilines and 2‐aminopyridines... ResearchGate. Available at: [Link]

  • Metal complexes of Tridentate Schiff base: Synthesis, Characterization, Biological Activity and Molecular Docking Studies with COVID‐19 Protein Receptor. PMC. Available at: [Link]

  • Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

Sources

Application Notes and Protocols for C-H Activation Catalysis Utilizing 2-(5-Methylpyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-(5-Methylpyridin-2-yl)aniline in C-H Activation

The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules.[1][2] At the heart of many successful C-H activation methodologies is the concept of a directing group, a functionality within the substrate that coordinates to a transition metal catalyst, thereby positioning it in close proximity to a specific C-H bond for selective activation.[3] Among the plethora of directing groups, those based on a pyridine scaffold have proven to be particularly effective due to their robust coordinating ability with a variety of transition metals.[1]

This document provides a detailed guide to the application of 2-(5-Methylpyridin-2-yl)aniline as a powerful directing group in C-H activation catalysis. This bidentate directing group, featuring a pyridine nitrogen and an aniline nitrogen, forms a stable five-membered chelating ring with a metal center, facilitating the activation of the ortho-C-H bonds of the aniline ring. The presence of the methyl group at the 5-position of the pyridine ring can subtly modulate the electronic properties of the directing group, potentially enhancing catalytic activity and selectivity.

These application notes will delve into the mechanistic underpinnings of catalysis involving this directing group, provide detailed experimental protocols for key transformations, and offer insights into the practical aspects of these reactions for researchers in academia and the pharmaceutical industry.

Mechanistic Rationale: The Role of 2-(5-Methylpyridin-2-yl)aniline in the Catalytic Cycle

The efficacy of 2-(5-Methylpyridin-2-yl)aniline as a directing group stems from its ability to form a stable palladacycle or related metallacycle intermediate, which is a cornerstone of many C-H activation catalytic cycles.[3] A generalized catalytic cycle for a palladium-catalyzed C-H arylation is depicted below.

G A Pd(II) Precatalyst B Coordination Complex A->B + Substrate C Cyclometalated Intermediate (C-H Activation) B->C C-H Cleavage D Pd(IV) Intermediate (Oxidative Addition) C->D + Ar-X E Product Formation (Reductive Elimination) D->E F Regenerated Pd(II) E->F - Product F->B G cluster_workflow Experimental Workflow start Substrate Synthesis (e.g., N-acylation of 2-(5-Methylpyridin-2-yl)aniline) prep Reaction Setup (Vial, Reagents, Solvent) start->prep reaction Catalytic Reaction (Heating and Stirring) prep->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Workup and Extraction monitoring->workup If complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end Final Product analysis->end

Sources

Application Notes & Protocols: N,N-Chelation of Transition Metals with 2-(5-Methylpyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and N,N-chelation of the bidentate ligand, 2-(5-Methylpyridin-2-yl)aniline, with transition metals. Aniline and its derivatives are a versatile class of ligands, and by tuning their electronic and steric properties, precise control over the reactivity and selectivity of the corresponding metal complexes can be achieved.[1] This document outlines a robust, field-proven protocol for the synthesis of the ligand via a palladium-catalyzed cross-coupling reaction, followed by a detailed procedure for its chelation with a representative transition metal, palladium(II). We delve into the causality behind experimental choices, provide expected characterization data, and discuss the potential applications of the resulting metal complexes in catalysis and materials science, fields where such compounds have shown significant promise.[1][2]

Introduction: The Significance of Pyridyl-Aniline Ligands

Pyridyl-aniline derivatives represent a critical class of N,N-bidentate ligands in coordination chemistry. The combination of a soft pyridine nitrogen donor and a harder aniline nitrogen donor allows these ligands to form stable five-membered chelate rings with a wide range of transition metals.[3][4] This chelation imparts significant stability to the resulting metal complexes, a desirable trait for applications in catalysis where the catalyst must withstand harsh reaction conditions.[5][6] The 2-(5-Methylpyridin-2-yl)aniline ligand, in particular, offers a tunable electronic and steric profile. The methyl group on the pyridine ring acts as a weak electron-donating group, subtly modifying the electronic properties of the metal center upon coordination.

Transition metal complexes derived from these ligands are instrumental in numerous catalytic transformations, including C-H functionalization and cross-coupling reactions.[1][7] The defined geometry and stability of the N,N-chelate are crucial for controlling the selectivity and activity of the catalytic process.[8][9] This guide provides researchers, chemists, and drug development professionals with the necessary protocols to synthesize and utilize these valuable coordination compounds.

Part 1: Synthesis of the Ligand: 2-(5-Methylpyridin-2-yl)aniline

The synthesis of the target ligand is most effectively achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This powerful method for forming carbon-nitrogen bonds is well-suited for coupling an aniline with a halogenated pyridine.[10]

Principle of the Method

The protocol involves the coupling of 2-bromo-5-methylpyridine with aniline. A palladium catalyst, typically in conjunction with a bulky phosphine ligand (e.g., Xantphos), facilitates the reaction. A strong base (e.g., sodium tert-butoxide) is required to deprotonate the aniline, enabling its participation in the catalytic cycle. The choice of solvent and inert atmosphere is critical to prevent catalyst deactivation and unwanted side reactions.

Experimental Workflow: Ligand Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product reagents Combine 2-bromo-5-methylpyridine, aniline, Pd₂(dba)₃, Xantphos, and NaOtBu in a Schlenk flask atmosphere Evacuate and backfill with Argon (3x) reagents->atmosphere solvent Add anhydrous, degassed toluene via syringe atmosphere->solvent heat Heat mixture to 100-110 °C with vigorous stirring solvent->heat monitor Monitor progress by TLC (e.g., 9:1 Hexanes:EtOAc) heat->monitor cool Cool to room temperature monitor->cool quench Quench with water, extract with Ethyl Acetate cool->quench dry Dry organic layer (Na₂SO₄), filter, and concentrate quench->dry purify Purify by column chromatography on silica gel dry->purify characterize Characterize pure ligand (NMR, MS, IR) purify->characterize

Caption: Workflow for the synthesis of 2-(5-Methylpyridin-2-yl)aniline.

Detailed Protocol: Ligand Synthesis

Materials & Reagents

Reagent/MaterialFormulaM.W.AmountMoles (mmol)
2-Bromo-5-methylpyridineC₆H₆BrN172.021.72 g10.0
AnilineC₆H₇N93.131.12 g (1.1 mL)12.0
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.7292 mg0.1 (0.2 mol% Pd)
XantphosC₃₉H₃₂OP₂578.62174 mg0.3
Sodium tert-butoxideNaOtBu96.101.35 g14.0
Anhydrous TolueneC₇H₈-50 mL-

Procedure:

  • Inert Atmosphere Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methylpyridine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

    • Causality Note: The use of an oven-dried Schlenk flask and an inert argon atmosphere is crucial. Palladium(0) catalysts are sensitive to oxygen, and moisture can hydrolyze the strong base and interfere with the reaction.

  • Reagent Addition: Seal the flask with a septum. Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times.

  • Via syringe, add the anhydrous, degassed toluene, followed by the aniline.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 9:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient elution from hexanes to 9:1 hexanes:ethyl acetate, to afford 2-(5-Methylpyridin-2-yl)aniline as a pale yellow solid.

Part 2: N,N-Chelation Protocol with Palladium(II)

The synthesized ligand can be chelated to a variety of transition metals.[11][12] This protocol details the formation of a palladium(II) complex, a common precursor for catalytic applications.[13] The reaction involves the coordination of the bidentate ligand to a suitable palladium salt, displacing labile ligands.

Principle of the Method

The N,N-bidentate ligand reacts with a palladium(II) precursor, such as bis(acetonitrile)dichloropalladium(II) or [Pd(COD)Cl₂], in a suitable solvent.[14] The two nitrogen atoms of the ligand coordinate to the palladium center, forming a stable square planar complex. The choice of precursor and solvent is important for solubility and reactivity.

G cluster_chelation N,N-Chelation Process Ligand 2-(5-Methylpyridin-2-yl)aniline (N,N-Donor Ligand) Complex [Pd(L)Cl₂] (Chelated Complex) Ligand->Complex Coordination Metal PdCl₂(MeCN)₂ (Metal Precursor) Metal->Complex Coordination Solvent Dichloromethane (Solvent)

Caption: Conceptual diagram of N,N-chelation with a Palladium(II) center.

Detailed Protocol: Palladium(II) Chelation

Materials & Reagents

Reagent/MaterialFormulaM.W.AmountMoles (mmol)
2-(5-Methylpyridin-2-yl)aniline (Ligand, L )C₁₂H₁₂N₂184.24184 mg1.0
Bis(acetonitrile)dichloropalladium(II)PdCl₂(MeCN)₂259.43260 mg1.0
Anhydrous Dichloromethane (DCM)CH₂Cl₂-20 mL-
Anhydrous Diethyl Ether(C₂H₅)₂O-50 mL-

Procedure:

  • Dissolution: In a 50 mL round-bottom flask under an argon atmosphere, dissolve the ligand (184 mg, 1.0 mmol) in 10 mL of anhydrous dichloromethane.

  • In a separate flask, dissolve bis(acetonitrile)dichloropalladium(II) (260 mg, 1.0 mmol) in 10 mL of anhydrous dichloromethane.

    • Causality Note: Using an equimolar amount of ligand and metal precursor is typical for forming a 1:1 complex of the type [Pd(L)Cl₂]. Anhydrous solvents are used to prevent the formation of undesired aqua or hydroxo complexes.

  • Reaction: Slowly add the palladium solution to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is typically observed.

  • Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.

  • Isolation: Reduce the volume of the solvent in vacuo to approximately 5 mL.

  • Add anhydrous diethyl ether (approx. 40-50 mL) to the concentrated solution to precipitate the complex. Diethyl ether is used as an anti-solvent as the complex is typically much less soluble in it than in DCM.

  • Purification: Collect the resulting solid by vacuum filtration. Wash the solid with small portions of cold diethyl ether to remove any unreacted starting materials.

  • Dry the complex under high vacuum. The product, dichloro[2-(5-methylpyridin-2-yl)aniline]palladium(II), is typically obtained as a stable, colored powder (e.g., yellow or orange).

Part 3: Characterization of the Ligand and Complex

Thorough characterization is essential to confirm the identity and purity of both the synthesized ligand and the final metal complex. The coordination of the ligand to the metal center induces predictable changes in spectroscopic data.

Expected Characterization Data

TechniqueAnalyteExpected Observations & Rationale
¹H NMR Ligand (L )Aromatic signals for both pyridine and aniline rings. A singlet for the methyl group (~2.3 ppm) and a broad singlet for the N-H proton.
Pd(II) ComplexDownfield shift of pyridine and aniline protons adjacent to the nitrogen atoms. This deshielding is a direct consequence of the nitrogen atoms donating electron density to the electropositive palladium center. The N-H proton signal may also shift significantly or broaden.
¹³C NMR Ligand (L )Characteristic signals for all 12 carbon atoms.
Pd(II) ComplexShifts in the carbon signals, particularly for the carbons bonded to the coordinating nitrogen atoms (C-N), confirming the coordination environment.
FT-IR Ligand (L )A characteristic N-H stretching band around 3400-3300 cm⁻¹. C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.
Pd(II) ComplexThe N-H stretching frequency will shift upon coordination. New, low-frequency bands may appear in the Far-IR region (below 600 cm⁻¹) corresponding to Pd-N and Pd-Cl stretching vibrations, providing direct evidence of ligand-to-metal and chloride-to-metal bonds.[13]
UV-Vis Ligand (L )Intense π→π* transitions in the UV region.
Pd(II) ComplexThe appearance of new, lower-energy absorption bands. These can be attributed to ligand-to-metal charge transfer (LMCT) transitions, which are characteristic of coordination complexes and confirm the electronic interaction between the ligand and the metal.
Mass Spec. Ligand (L )Molecular ion peak [M+H]⁺ corresponding to the calculated mass (185.1073).
Pd(II) ComplexA characteristic isotopic pattern for palladium in the molecular ion peak [M-Cl]⁺ or [M+H]⁺, confirming the presence of the metal in the complex.

Potential Applications

Transition metal complexes featuring N,N-bidentate pyridyl-aniline ligands are of significant interest, particularly in the field of catalysis.

  • Cross-Coupling Reactions: Palladium(II) complexes of this type are often excellent pre-catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[1][2] The stable N,N-chelate helps to prevent catalyst decomposition and can influence the selectivity of the reaction.

  • C-H Functionalization: The defined coordination sphere around the metal center can direct the selective activation of C-H bonds, an area of intense research for creating more atom-economical synthetic routes.[7][15]

  • Drug Development: Transition metal complexes are increasingly being investigated as therapeutic agents.[11][16] The ligand can be designed to target specific biological molecules, and the metal center can participate in redox chemistry or act as a Lewis acid, offering unique modes of action.[12]

By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably synthesize and characterize 2-(5-Methylpyridin-2-yl)aniline and its transition metal complexes, paving the way for further innovation in their respective fields.

References

  • Synthesis, Characterization and Application of Novel Palladium Complexes. (n.d.). Google Scholar.
  • An In-Depth Technical Guide to 2-Nitro-6-(pyridin-2-yl)aniline: Discovery and History. (n.d.). Benchchem.
  • Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. (2021). PMC.
  • Synthesis and structural characterisation of palladium(II) complexes containing N,N'-bidentate N-methyl-N-(pyridin-2-ylmethyl)aniline and its derivatives. (n.d.). ResearchGate.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). PMC.
  • Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand. (n.d.). CrystEngComm (RSC Publishing).
  • Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated CH Activation. (n.d.). Wiley Online Library.
  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. (2022). ACS Publications.
  • APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. (n.d.). Wiley.
  • Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization. (2018). ResearchGate.
  • Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. (2021). MDPI.
  • Determination and Characterization of New Palladium Complexes and Study of their Properties. (n.d.). Google Scholar.
  • Enhancing activity and selectivity in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. (n.d.). PMC.
  • Catalytic Applications of Metal Complexes with Aniline-Derived Ligands: Application Notes and Protocols. (n.d.). Benchchem.
  • Synthesis, characterization and cytotoxic activity of palladium (II) carbohydrate complexes. (n.d.). Indian Academy of Sciences.
  • Transition metal complexes and their application in drugs and cosmetics – A Review. (2011). JOCPR.
  • The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. (n.d.). Google Scholar.
  • Transition metal complexes and their application in drugs and cosmetics – A Review. (n.d.). Semantic Scholar.
  • Modulation of N^N′-bidentate chelating pyridyl–pyridylidene amide ligands offers mechanistic insights into Pd-catalysed ethylene/methyl acrylate copolymerisation. (n.d.). Dalton Transactions (RSC Publishing).
  • Newly Formed Transition Metal Chelates And Their Biological Applications: A Review. (n.d.). SSRN.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). PMC.

Sources

Application Note: Precision Synthesis of Fused Heterocycles from 2-(5-Methylpyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026


-Carbolines and Aza-Helicenes via C-H Activation

Executive Summary

This technical guide details the step-by-step synthetic protocols for transforming 2-(5-Methylpyridin-2-yl)aniline into high-value fused heterocyclic scaffolds. We focus on two divergent pathways governed by transition-metal catalysis:

  • Intramolecular Oxidative C–H Amination: Yielding 3-Methyl-9H-pyrido[2,3-b]indole (

    
    -carboline) via Palladium(II) catalysis.
    
  • Intermolecular C–H Annulation: Yielding Aza-helicenes/Phenanthridines via Rhodium(III) catalysis with internal alkynes.

These protocols are designed for medicinal chemists requiring access to privileged scaffolds found in kinase inhibitors (e.g., antitumor agents) and organic electronic materials.

Strategic Analysis of the Starting Material

Substrate: 2-(5-Methylpyridin-2-yl)aniline CAS: 143468-96-6 (Generic 2-(2-pyridyl)aniline analog) Chemo-Reactivity Profile:

  • Bidentate Coordination Site: The pyridine nitrogen (

    
    ) and aniline nitrogen (
    
    
    
    ) form a robust N,N-chelation motif, ideal for directing Transition Metals (Pd, Rh, Cu) to the proximal C–H bonds.
  • Electronic Bias: The 5-methyl group on the pyridine ring acts as a weak electron donor, potentially stabilizing cationic metal intermediates during the catalytic cycle.

  • Reactive Sites:

    • Site A (Aniline Nitrogen): Nucleophile for oxidative bond formation.

    • Site B (Pyridine C-3):[1][2][3][4] Primary site for electrophilic C–H activation (ortho to the biaryl axis).

Diagram 1: Divergent Synthetic Pathways

SyntheticPathways SM 2-(5-Methylpyridin-2-yl)aniline (Starting Material) PathA Pathway A: Pd(II)-Catalyzed Oxidative Cyclization SM->PathA Pd(OAc)2, Cu(OAc)2 AcOH, 110°C PathB Pathway B: Rh(III)-Catalyzed Alkyne Annulation SM->PathB [Cp*RhCl2]2, AgSbF6 Diphenylacetylene Carboline 3-Methyl-9H-pyrido[2,3-b]indole (α-Carboline Scaffold) PathA->Carboline C-N Bond Formation Helicene Pyrido-Fused Phenanthridine (Aza-Helicene Scaffold) PathB->Helicene C-C Bond Formation (+ Alkyne Insertion)

Caption: Divergent catalytic strategies utilizing the bidentate nature of 2-(5-methylpyridin-2-yl)aniline to access distinct fused heterocycles.

Protocol A: Synthesis of 3-Methyl-9H-pyrido[2,3-b]indole ( -Carboline)

Rationale & Mechanism

This route utilizes a Palladium(II)-catalyzed intramolecular oxidative C–H amination . Unlike the Graebe-Ullmann synthesis which requires triazoles or azides, this atom-economical approach directly couples the aniline amine with the pyridine C-3 position.

  • Mechanism:

    • Coordination: Pd(OAc)

      
       coordinates to both nitrogens.
      
    • C-H Activation: Electrophilic palladation at the pyridine C-3 position forms a six-membered palladacycle.

    • Reductive Elimination: Formation of the C–N bond releases the Pd(0) species and the fused carboline.

    • Re-oxidation: Cu(OAc)

      
       or O
      
      
      
      re-oxidizes Pd(0) to Pd(II) to sustain the cycle.
Experimental Procedure

Scale: 1.0 mmol Reaction Time: 12–16 hours

Materials:

  • 2-(5-Methylpyridin-2-yl)aniline (184 mg, 1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)

    
    ) (11 mg, 5 mol%)
    
  • Copper(II) acetate (Cu(OAc)

    
    ) (363 mg, 2.0 equiv)
    
  • Glacial Acetic Acid (AcOH) (5 mL)

  • Toluene (5 mL)

Step-by-Step Protocol:

  • Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, combine the aniline substrate, Pd(OAc)

    
    , and Cu(OAc)
    
    
    
    .
  • Solvent Addition: Add a 1:1 mixture of Toluene/AcOH (10 mL total). The addition of toluene improves solubility and mitigates potential sublimation of the substrate.

  • Deoxygenation (Optional but Recommended): Although the oxidant is Cu(II), purging with Argon for 5 minutes ensures a controlled initiation. Note: If using O

    
     as the sole oxidant (1 atm), skip argon purge.
    
  • Heating: Seal the tube and heat the reaction mixture to 110–120 °C in an oil bath. Monitor via TLC (Eluent: 30% EtOAc/Hexanes).

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and neutralize carefully with sat. NaHCO

      
       solution.
      
    • Filter the biphasic mixture through a pad of Celite to remove copper salts and palladium black.

    • Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via flash column chromatography (SiO
    
    
    , Gradient: 10%
    
    
    40% EtOAc in Hexanes).

Expected Yield: 75–85% Characterization:


H NMR will show the disappearance of the NH

broad singlet and the appearance of a downfield indole-like NH signal (~11.5 ppm).

Protocol B: Synthesis of Pyrido-Fused Phenanthridines (Aza-Helicenes)

Rationale & Mechanism

This route employs Rhodium(III)-catalyzed C–H bond activation/annulation .[5] The Rh(III) catalyst utilizes the pyridine nitrogen as a directing group to activate the aniline C-H bond (and potentially the pyridine C-H), inserting an internal alkyne to form a new six-membered ring.

Experimental Procedure

Target: Reaction with Diphenylacetylene to form 3-methyl-6,7-diphenylbenzo[c][1,5]naphthyridine (or isomeric fused system). Scale: 0.2 mmol

Materials:

  • 2-(5-Methylpyridin-2-yl)aniline (37 mg, 0.2 mmol)

  • Diphenylacetylene (71 mg, 0.4 mmol, 2.0 equiv)

  • [Cp*RhCl

    
    ]
    
    
    
    (6.2 mg, 5 mol%)
  • AgSbF

    
     (13.7 mg, 20 mol%) – Halide scavenger to generate cationic Rh species.
    
  • Cu(OAc)

    
     (36 mg, 1.0 equiv) – Oxidant.
    
  • t-Amyl Alcohol (t-AmOH) (2.0 mL)

Step-by-Step Protocol:

  • Catalyst Activation: In a glovebox or under N

    
    , mix [CpRhCl
    
    
    
    ]
    
    
    and AgSbF
    
    
    in t-AmOH (1 mL) and stir for 10 mins to generate the active cationic species [CpRh(Solvent)
    
    
    ]
    
    
    .
  • Substrate Addition: Add the aniline substrate, diphenylacetylene, and Cu(OAc)

    
     to the reaction vessel. Add remaining solvent.
    
  • Reaction: Seal the pressure tube and heat to 120 °C for 24 hours.

  • Filtration: Cool to RT, dilute with CH

    
    Cl
    
    
    
    , and filter through Celite.
  • Purification: Concentrate and purify via preparative TLC or column chromatography (DCM/MeOH 98:2).

Diagram 2: Catalytic Cycle (Rh-Pathway)

RhCycle Start Active Catalyst [Cp*Rh(III)] Coord Coordination to Pyridine N & Aniline N Start->Coord CH_Act C-H Activation (Rhodacycle Formation) Coord->CH_Act Insert Alkyne Insertion (Expansion to 7-membered Rhodacycle) CH_Act->Insert + Alkyne RedElim Reductive Elimination (Product Release + Rh(I)) Insert->RedElim Reox Re-oxidation Rh(I) -> Rh(III) via Cu(II) RedElim->Reox Reox->Start Regeneration

Caption: Simplified Rh(III) catalytic cycle showing coordination, alkyne insertion, and oxidative regeneration.

Critical Optimization Parameters

The following table summarizes the impact of solvent and oxidant choices based on recent literature for similar 2-arylpyridine systems.

ParameterCondition A (Carboline)Condition B (Annulation)Impact Note
Catalyst Pd(OAc)

[Cp*RhCl

]

Pd prefers C-N bond formation; Rh prefers C-C insertion.
Oxidant Cu(OAc)

/ Air
Cu(OAc)

/ Ag salts
Cu(OAc)

is essential for re-oxidizing the metal center in both.
Solvent AcOH / Toluenet-Amyl AlcoholProtic solvents (AcOH) facilitate proton transfer in Pd-C-H activation.
Temperature 110 °C120–140 °CHigh temp required to overcome activation energy of C-H bond cleavage.

Troubleshooting & Quality Control

  • Low Conversion:

    • Check: Catalyst poisoning by free amines.

    • Solution: Add PivOH (Pivalic acid) (30 mol%) as a proton shuttle to assist the C-H activation step.

  • Black Precipitate (Pd Pathway):

    • Cause: Pd black formation (catalyst decomposition).

    • Solution: Increase oxidant loading or switch to Pd(TFA)

      
       which is more electrophilic and stable.
      
  • Regioselectivity (Rh Pathway):

    • Issue: Mixture of mono- and di-alkynylated products.

    • Control: Strict stoichiometry of alkyne (1.1 equiv for mono, >2.5 for di/fused).

References

  • Rh-Catalyzed Cyclization of 2-(pyridin-2-yl)

    • Title: Rh-Catalyzed cyclization of 2-(pyridin-2-yl)aniline with alkynes.
    • Source: ResearchG
    • URL:[Link][6]

  • Synthesis of

    
    -Carbolines: 
    
    • Title: Comprehensive review of ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -carboline alkaloids: Natural products, updated synthesis, and biological activities.[7][8]
      
    • Source: Frontiers in Chemistry (2022).
    • URL:[Link]

  • Pd-Catalyzed Intramolecular C-H Amination

    • Title: Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles.[9]

    • Source: PubMed / Organic Letters (2011).
    • URL:[Link]

  • C-H Activation of 2-Arylpyridines

    • Title: Synthesis of Quinolines via Rh(III)-Catalyzed Oxidative Annulation of Pyridines.[5]

    • Source: SNNU / J. Am. Chem. Soc.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for 2-(5-Methylpyridin-2-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Ticket ID: #SYN-PYR-ANI-005 Subject: Optimization of 2-(5-Methylpyridin-2-yl)aniline Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "2-Pyridyl Problem"

User inquiries regarding the synthesis of 2-(5-methylpyridin-2-yl)aniline frequently stem from low yields caused by two distinct mechanistic failures: protodeboronation of the pyridine ring and catalyst poisoning by the free aniline.[1]

Standard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, Na2CO3) often fail here. This guide restructures your approach based on the specific electronic instability of 2-pyridyl boronates and the coordination chemistry of ortho-anilines.

Strategic Route Architecture

The most critical decision is the selection of coupling partners. Unlike standard biaryl couplings, the choice of which ring carries the halide and which carries the boron is not arbitrary.

The Golden Rule: Invert the Polarity
  • Avoid: Coupling a 2-pyridyl boronic acid with a 2-haloaniline.

    • Reason: 2-Pyridyl boronic acids are notoriously unstable.[1][2] The nitrogen atom facilitates rapid hydrolytic cleavage of the C-B bond (protodeboronation), often faster than the transmetalation step.

  • Preferred: Coupling a 2-pyridyl halide with a 2-aminophenylboronic acid/ester .[1]

    • Reason: 2-Halopyridines are stable electrophiles.[1] Phenylboronic acids are significantly more robust against protodeboronation.[1]

Visual Decision Matrix

RouteSelection Start Target: 2-(5-Methylpyridin-2-yl)aniline Choice Select Coupling Partners Start->Choice RouteA Route A: 2-Pyridyl Boronate + 2-Haloaniline Choice->RouteA Traditional RouteB Route B (Recommended): 2-Halopyridine + 2-Aminophenyl Boronate Choice->RouteB Inverted IssueA CRITICAL FAILURE: Rapid Protodeboronation (Pyridine loses Boron) RouteA->IssueA SuccessB HIGH PROBABILITY: Stable Intermediates Standard Suzuki Cycle RouteB->SuccessB FixA Correction for Route A: Must use MIDA Boronate or N-Oxide Activation IssueA->FixA

Figure 1: Strategic selection of coupling partners to avoid the inherent instability of 2-pyridyl boron species.

Catalyst & Ligand Optimization (The Engine)

Even with the correct route (Route B), the free amine (aniline) presents a secondary challenge: it can coordinate to the Palladium center, displacing phosphine ligands and deactivating the catalyst ("poisoning").

To overcome this, you must use bulky, electron-rich ligands that create a steric wall, preventing the amine from binding to the metal center while facilitating oxidative addition.

Recommended Catalyst Systems
ComponentRecommendationMechanism of Action
Pre-Catalyst Pd(OAc)₂ or Pd₂(dba)₃ Source of Pd(0).[1]
Ligand SPhos or XPhos Buchwald Ligands: These bulky biaryl phosphines prevent amine coordination and accelerate the coupling of hindered substrates.
Pre-formed XPhos Pd G3/G4 Best Option. Ensures precise 1:1 Pd:Ligand ratio and rapid activation, eliminating induction periods.
Base K₃PO₄ (3.0 equiv)Anhydrous phosphate is superior to carbonates for heteroaryl couplings; buffers the system to prevent decomposition.
Solvent 1,4-Dioxane/H₂O (4:1) The water cosolvent is strictly required for the boronate activation step.

Troubleshooting Guide (Q&A)

Q1: My starting material (boronate) disappears, but I only see de-borylated byproduct, not product. Why?

  • Diagnosis: Protodeboronation.[1][2][3][4][5] This is the classic "2-pyridyl problem."

  • Immediate Fix: Switch to Route B (2-Bromo-5-methylpyridine + 2-Aminophenylboronic acid pinacol ester).[1]

  • Alternative: If you must use the pyridine-boron species, switch from a boronic acid to a MIDA boronate (N-methyliminodiacetic acid).[1] MIDA boronates slowly release the active species, keeping the concentration low to favor coupling over decomposition.[6]

Q2: The reaction stalls at 30-40% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst poisoning by the free aniline or oxidation of the catalyst.

  • Fix:

    • Degassing: Sparge solvents with Argon for 15 minutes before adding the catalyst. Pd(0) is extremely oxygen-sensitive in the presence of phosphines.[1]

    • Ligand Switch: Move to XPhos Pd G3 .[1] The "G3" precatalyst is air-stable and activates only once in the solution, providing a fresh burst of active species.

Q3: The product streaks badly on the silica column, making isolation impossible.

  • Diagnosis: Both the pyridine and aniline nitrogens are interacting with the acidic silanols on the silica gel.

  • Fix: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in hexanes before loading your sample.[1] Keep 1% TEA in your eluent system (e.g., Hexanes/EtOAc + 1% TEA). Alternatively, use basic alumina instead of silica.

Validated Experimental Protocol

Target: 2-(5-Methylpyridin-2-yl)aniline (via Route B)[1]

Reagents:

  • 2-Bromo-5-methylpyridine (1.0 equiv)[1][7][8]

  • 2-Aminophenylboronic acid pinacol ester (1.2 equiv)[1]

  • XPhos Pd G3 (2-3 mol%)[1]

  • K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[9][10]

Step-by-Step:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the 2-bromo-5-methylpyridine (1.0 mmol), 2-aminophenylboronic acid pinacol ester (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Solvent & Degas: Add 1,4-Dioxane (4 mL) and Water (1 mL). Cap the vial with a septum and sparge with Argon (bubble gas directly into liquid) for 10 minutes. Note: Proper degassing is critical.

  • Catalyst Addition: Remove the septum briefly to add XPhos Pd G3 (0.02 mmol). Reseal and purge headspace with Argon for 1 minute.[1]

  • Reaction: Heat the mixture to 80-90°C for 4-12 hours. Monitor by LCMS.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water.[1] Dry organic layer over Na₂SO₄.[1][3]

  • Purification: Flash chromatography on silica gel.

    • Eluent: 0-30% EtOAc in Hexanes (with 1% Et₃N additive).[1]

Mechanism of Failure vs. Success

Understanding the interaction between the free amine and the catalyst is vital for troubleshooting.

Mechanism Pd Active Pd(0) Complex_Good Active Catalytic Species (Pd-Ligand) Pd->Complex_Good + Ligand Complex_Bad Poisoned Species (Pd-Aniline) Pd->Complex_Bad + Free Amine (If Ligand is small) Ligand Bulky Ligand (XPhos) Substrate Free Aniline Substrate Product Formation Product Formation Complex_Good->Product Formation Reaction Stalls Reaction Stalls Complex_Bad->Reaction Stalls

Figure 2: Competition between the ligand and the substrate amine.[1] Bulky ligands (Green path) prevent the formation of the inactive Pd-Aniline complex (Red path).

References

  • The "2-Pyridyl Problem" & Protodeboronation

    • Gillis, E. P., & Burke, M. D. (2007).[11] "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society.[3][11]

    • Insight: Defines the instability of 2-pyridyl boronates and introduces MIDA boron
  • Coupling of Unprotected Anilines

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
    • Insight: Establishes XPhos and SPhos as superior ligands for preventing catalyst poisoning by amines.[1]

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[3][11]

    • Insight: Detailed kinetic study explaining why 2-pyridyl boronic acids decompose rapidly in the presence of w
  • General Suzuki-Miyaura Protocols

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
    • Insight: Foundational text for optimizing base and solvent conditions.[1][10][12]

Sources

Technical Support Center: Minimizing Side Reactions During 2-(5-Methylpyridin-2-yl)aniline Complexation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(5-Methylpyridin-2-yl)aniline. This guide provides in-depth troubleshooting advice and optimized protocols to help you minimize common side reactions and improve the yield and purity of your target metal complexes.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning dark brown or black upon adding the metal precursor?

A1: A dark color change is a strong indicator of oxidation. The aniline moiety of your ligand is electron-rich and susceptible to oxidation, a process often catalyzed by metal salts in the presence of atmospheric oxygen.[1] This can lead to the formation of highly colored polymeric species, similar to polyaniline, or other oxidized byproducts.[2][3]

Q2: My NMR spectrum is complex and shows multiple sets of peaks. What could be the cause?

A2: A complicated NMR spectrum often points to the presence of multiple species in solution. This could be due to:

  • Ligand Scrambling or Incomplete Coordination: The ligand may be coordinating in different modes (e.g., monodentate instead of bidentate), or there might be an equilibrium between different complex stoichiometries.

  • Formation of Side Products: The presence of unreacted starting materials or various side products will result in a complex spectrum.

  • Solvent Coordination: If a coordinating solvent is used, it may compete with your ligand for binding sites on the metal center, leading to a mixture of species.[4][5]

Q3: I'm experiencing consistently low yields of my desired complex. What are the most common culprits?

A3: Low yields can stem from several issues:

  • Side Reactions: Oxidation, as mentioned above, is a primary cause that consumes your starting material.

  • Incomplete Deprotonation: Many complexation reactions require the deprotonation of the aniline's amino group to form a stable chelate. If the base used is not strong enough or if stoichiometry is incorrect, the reaction may not proceed to completion.

  • Poor Solubility: If the ligand, metal precursor, or the resulting complex has poor solubility in the chosen solvent, the reaction may be slow or incomplete.

  • Catalyst Deactivation: In reactions where the complex is a catalyst, it may be degrading under the reaction conditions.[6]

Troubleshooting Guide: Symptoms, Causes, and Solutions

This section provides a systematic approach to diagnosing and solving common problems encountered during the complexation of 2-(5-Methylpyridin-2-yl)aniline.

Symptom Potential Cause Proposed Solution & Mechanistic Rationale
Rapid color change to dark brown/black upon addition of metal salt. Oxidation of the Aniline Ligand: The electron-rich aniline is oxidized by atmospheric oxygen, a reaction often catalyzed by the metal center.[1] This leads to the formation of highly conjugated, colored polymeric side products.[2]Implement Rigorous Inert Atmosphere Techniques: Use Schlenk line or glovebox techniques. De-gas all solvents thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). This minimizes the presence of oxygen, the primary oxidizing agent.[1]
Formation of an insoluble precipitate that is not the desired product. Polymerization: Oxidative coupling of the aniline moiety can lead to insoluble polymeric materials.[2]Lower Reaction Temperature: While this may slow down the desired reaction, it can disproportionately reduce the rate of side reactions. Control pH: Aniline oxidation rates can be pH-dependent.[1] Buffering the solution may be necessary, although the optimal pH must be determined empirically.
NMR shows a mixture of products, including uncoordinated ligand. Incomplete Reaction/Poor Ligand Coordination: This can be due to an inappropriate solvent, insufficient reaction time, or an equilibrium that does not favor the product.Optimize Solvent Choice: Switch to a non-coordinating or weakly coordinating solvent (e.g., toluene, dichloromethane, or THF) to prevent competition with your ligand.[4] The solvent's ability to stabilize the complex also plays a crucial role.[4][5] Increase Reaction Time or Temperature: Monitor the reaction by TLC or NMR to determine the optimal duration.
Mass spectrometry indicates the presence of species with unexpected mass. Ligand Degradation or Scrambling: The ligand may be fragmenting or forming dimers/oligomers under the reaction conditions.Re-evaluate Reaction Conditions: High temperatures can lead to ligand decomposition. Consider milder conditions. Ensure the purity of starting materials, as impurities can sometimes catalyze degradation pathways.[6]
Low yield despite clean NMR of the crude product. Product Instability During Workup: The desired complex may be sensitive to air, moisture, or chromatography media (e.g., silica gel).Modify Workup Procedure: Minimize exposure to air during filtration and purification. If the complex is sensitive, perform purification under an inert atmosphere. Consider recrystallization as an alternative to chromatography.

Key Experimental Protocols & Best Practices

Protocol 1: General Procedure for Inert Atmosphere Complexation

This protocol outlines a standard method for complexing 2-(5-Methylpyridin-2-yl)aniline with a metal precursor while minimizing oxidation.

  • Drying of Glassware and Reagents: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon. Ensure the ligand, metal salt, and any additives are anhydrous.

  • Solvent Degassing: Use a Schlenk line to perform at least three freeze-pump-thaw cycles on the chosen anhydrous, non-coordinating solvent (e.g., toluene or THF).

  • Reaction Setup: Assemble the reaction flask, condenser, and addition funnel under a positive pressure of inert gas.

  • Reagent Addition:

    • In the reaction flask, dissolve the 2-(5-Methylpyridin-2-yl)aniline in the degassed solvent via cannula transfer.

    • If a base is required, add it at this stage.

    • In a separate Schlenk flask, dissolve the metal precursor in the degassed solvent.

    • Transfer the metal precursor solution to the ligand solution slowly via cannula or a pressure-equalizing dropping funnel at an appropriate temperature (often starting at 0°C or room temperature).

  • Reaction Monitoring: Stir the reaction under a constant positive pressure of inert gas. Monitor the reaction's progress by periodically taking aliquots (via cannula) for TLC or NMR analysis.

  • Workup and Isolation: Once the reaction is complete, perform the workup as quickly as possible to minimize air exposure. If the product is known to be air-sensitive, all filtration and washing steps should be conducted using Schlenk techniques or inside a glovebox.[1]

Visualizing the Process: Troubleshooting and Reaction Pathways

To aid in diagnosing issues, the following flowchart provides a logical sequence of steps to identify and resolve common side reactions.

G start Reaction Start: Complexation of 2-(5-Methylpyridin-2-yl)aniline observation Observe Reaction Mixture start->observation dark_color Dark Brown/Black Color? observation->dark_color messy_nmr Complex NMR Spectrum? dark_color->messy_nmr No oxidation_cause Potential Cause: Ligand Oxidation dark_color->oxidation_cause Yes low_yield Low Yield? messy_nmr->low_yield No mixture_cause Potential Cause: - Multiple coordination modes - Solvent competition - Incomplete reaction messy_nmr->mixture_cause Yes yield_cause Potential Cause: - Side reactions consuming starting material - Product instability during workup - Poor solubility low_yield->yield_cause Yes success Clean Reaction: High Yield of Pure Complex low_yield->success No oxidation_solution Solution: - Use rigorous inert atmosphere (Schlenk/glovebox) - Degas solvents thoroughly - Lower reaction temperature oxidation_cause->oxidation_solution oxidation_solution->start Re-attempt mixture_solution Solution: - Use non-coordinating solvent - Optimize base/stoichiometry - Increase reaction time/temperature mixture_cause->mixture_solution mixture_solution->start Re-attempt yield_solution Solution: - Address oxidation/other side reactions first - Modify workup (inert atmosphere) - Screen for better solvents yield_cause->yield_solution yield_solution->start Re-attempt

Caption: Troubleshooting flowchart for complexation reactions.

Below is a simplified representation of the desired reaction pathway versus a common oxidative side reaction.

G cluster_0 Desired Pathway (Inert Atmosphere) cluster_1 Side Reaction Pathway (Presence of O₂) Ligand Ligand + M(II)X₂ Deprotonation Deprotonation (Base) Ligand->Deprotonation Complex Desired N,N'-Bidentate Complex Deprotonation->Complex Ligand_O2 Ligand + M(II)X₂ Oxidation Oxidative Coupling (O₂, Metal-Catalyzed) Ligand_O2->Oxidation Side_Product Colored Polymeric Side Products Oxidation->Side_Product

Caption: Desired vs. side reaction pathways.

References

  • Meyer, T. J. Stepwise oxidation of anilines by cis-[RuIV(bpy)2(py)(O)]2+. PubMed, 2004. Available from: [Link]

  • El-Bardan, A. A., et al. Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. International Journal of Chemical Kinetics, 2001. Available from: [Link]

  • Sapurina, I., & Stejskal, J. The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. ResearchGate, 2008. Available from: [Link]

  • Shaker, S. A. Solvent effect on complexation reactions. ResearchGate, 2017. Available from: [Link]

  • MDPI. Special Issue : Influence of Solvent Molecules in Coordination Chemistry. MDPI. Available from: [Link]

  • Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals, 2024. Available from: [Link]

  • RSC Publishing. Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand. CrystEngComm, 2011. Available from: [Link]

  • Ramirez, T. A. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC, 2023. Available from: [Link]

Sources

Technical Guide: Overcoming Steric Hindrance in 2-(5-Methylpyridin-2-yl)aniline Metal Coordination

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of coordinating 2-(5-Methylpyridin-2-yl)aniline (also referred to as 2-(2-aminophenyl)-5-methylpyridine ) to metal centers. While the 5-methyl substituent is distal to the coordination site, the core biaryl framework introduces significant steric strain due to the "biaryl twist" and the rigidity of the resulting 6-membered chelate ring.

Executive Summary & Ligand Profile

The ligand 2-(5-Methylpyridin-2-yl)aniline (5-Me-L) acts as a bidentate


-donor, coordinating through the pyridine nitrogen (

) and the aniline nitrogen (

). Unlike its 6-methyl analog, the 5-methyl group does not directly block the metal center. However, researchers frequently encounter "steric hindrance" manifesting as kinetic inhibition or low stability .

This hindrance arises primarily from two sources:

  • Biaryl Twist (Ortho-Hydrogen Repulsion): In its free state, the ligand adopts a non-planar conformation (dihedral angle

    
     30–40°) to minimize repulsion between the pyridine-H3 and aniline-H6 protons. Chelation forces planarization, incurring an energetic penalty.
    
  • Amine Proton Clash: In the neutral coordination mode (

    
    ), the amine protons can clash with bulky co-ligands or prevent the formation of homoleptic octahedral species (e.g., 
    
    
    
    -[M(L)
    
    
    ]).

Troubleshooting & FAQs

Q1: I am observing low yields or no reaction at room temperature. Is the 5-methyl group blocking the metal?

Diagnosis: Unlikely. The 5-methyl group is meta to the pyridine nitrogen and remote from the coordination sphere. Root Cause: The issue is likely the activation energy required to planarize the ligand . The free ligand is twisted; to bind, it must rotate around the C-C biaryl bond to align the nitrogen lone pairs (planarization). Solution:

  • Thermal Activation: Increase reaction temperature to

    
    C (reflux in ethanol, toluene, or diglyme) to overcome the rotational barrier.
    
  • Solvent Choice: Use protic solvents (e.g., EtOH, 2-methoxyethanol) which can stabilize the polar transition state of the coordination event.

Q2: My complex precipitates as a mixture of isomers. How do I control this?

Diagnosis: The ligand is asymmetric (


 vs. 

). In square planar (

) or octahedral (

) geometries, this leads to cis/trans or fac/mer isomerism. Steric Insight: The 5-methyl group increases the hydrodynamic volume of the pyridine ring. In crowded species (like [M(L)

]), "inter-ligand" steric clashes between the 5-Me group and the aniline ring of an adjacent ligand can destabilize the fac isomer. Solution:
  • Thermodynamic Control: Prolonged heating often favors the sterically less crowded isomer (typically mer for octahedral).

  • Bulky Counter-anions: Using non-coordinating anions (e.g.,

    
    , 
    
    
    
    ) can improve solubility and allow thermodynamic equilibration.
Q3: The aniline amine ( ) seems labile. How can I stabilize the bond?

Diagnosis: Neutral aniline donors are weaker than pyridines. The steric bulk of the amine protons can weaken the M-N bond, leading to dissociation. Solution: Anionic Activation (Deprotonation). Convert the neutral amine (


) to an anionic amide (

).
  • Protocol: Treat the ligand with a base (e.g., NaH, KOtBu) before or during metallation.

  • Benefit: The anionic nitrogen is a stronger

    
    -donor and the removal of one proton reduces steric bulk, allowing tighter binding.
    

Experimental Protocols

Protocol A: High-Temperature Direct Coordination (Neutral Mode)

Best for: Pd(II), Pt(II), Zn(II) halides.

  • Stoichiometry: Dissolve Metal Precursor (e.g.,

    
    ) (1.0 eq) in water/ethanol (1:3 ratio).
    
  • Ligand Addition: Add 2-(5-Methylpyridin-2-yl)aniline (1.05 eq) dissolved in hot ethanol.

  • Thermal Step: Heat to reflux (85°C) for 12–24 hours. Note: Room temperature stirring is insufficient due to the biaryl twist.

  • Workup: Cool to 4°C. The complex often precipitates due to the "planar" hydrophobic stacking effect. Filter and wash with cold diethyl ether.

Protocol B: Base-Assisted Cyclometallation/Amidation

Best for: Ir(III), Ru(II), or forming strong M-N covalent bonds.

  • Activation: In a Schlenk flask under Argon, dissolve Ligand (2.2 eq) in 2-ethoxyethanol.

  • Metal Addition: Add Metal Precursor (e.g.,

    
    ) (1.0 eq).
    
  • Base Step: Add excess base (e.g.,

    
     or 
    
    
    
    , 5-10 eq) to facilitate deprotonation of the aniline or C-H activation if targeting cyclometallation.
  • Reaction: Reflux at 110–130°C for 24 hours.

  • Isolation: Pour into brine, extract with DCM, and purify via silica column chromatography (often required to separate isomers).

Structural & Steric Data Analysis[1]

The following table summarizes the steric parameters that define the "hindrance" in this system compared to the unhindered 2,2'-bipyridine and the highly hindered 6-methyl analog.

Parameter2-(5-Me-Py)-Aniline2,2'-Bipyridine (Reference)2-(6-Me-Py)-Aniline (Hindered)
Chelate Ring Size 6-Membered (Rigid)5-Membered (Flexible)6-Membered (Rigid)
Free Ligand Twist ~35–40°~0–20° (transoid)~40–50°
Steric Clash Site Ortho-H (H3-Py / H6-An)H3 / H3'Methyl-6 / Metal Center
Coordination Barrier Moderate (Requires Heat)LowHigh (Often fails)
Electronic Effect 5-Me is Electron Donating (+I)Neutral6-Me is Donating but Steric

Visualizing the Steric Mechanism

The diagram below illustrates the steric pathway.[1] The "Free Ligand" exists in a twisted state. To coordinate, it must pass through a high-energy "Planarization" transition state. The 5-methyl group (red node) remains distal, while the 6-methyl (if present) would directly block the metal.

StericPathway FreeLigand Free Ligand (Twisted ~40°) Stable State Activation Thermal Activation (>80°C) FreeLigand->Activation TransitionState Transition State (Planarizing) High Energy Barrier Activation->TransitionState Overcomes Barrier Coordination Metal Binding (N,N-Chelation) TransitionState->Coordination Complex Final Complex (Distorted Planar) 6-Membered Ring Coordination->Complex TwistFactor Steric Factor 1: Biaryl Twist (H-H Repulsion) TwistFactor->FreeLigand Causes AmineFactor Steric Factor 2: Amine Protons (-NH2) Block Axial Sites AmineFactor->Coordination Hinders

Caption: Workflow showing the energetic barrier imposed by the biaryl twist and the requirement for thermal activation to achieve planar chelation.

References

  • Batten, S. R., et al. (1997).[1] "Some Coordination Chemistry of the Bidentate Nitrogen-Donor Ligand 2-(2-Aminophenyl)pyridine." Australian Journal of Chemistry, 50(2), 109–114.

    • Key Insight: Establishes the biaryl twist of ~35° and the square planar geometry of Pd(II) complexes with this ligand class.
  • Grotjahn, D. B., et al. (2002). "Bifunctional Ligand Design for Catalysis." Journal of the American Chemical Society.
  • Constable, E. C. (1989). "Homoleptic complexes of 2,2'-bipyridine and pyridine derivatives." Advances in Inorganic Chemistry. Key Insight: General principles of steric hindrance in pyridine-based ligands and the "6-methyl" blocking effect vs. "5-methyl" remote effects.
  • Lagunas, M. C., et al. (2006). "Syntheses and X-ray structures of palladium(II) complexes with aminopyridine ligands." Dalton Transactions.[2]

    • Key Insight: Provides crystallographic evidence of the 6-membered chel

Sources

Technical Support: Stability & Handling of 2-(5-Methylpyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2][3][4]

2-(5-Methylpyridin-2-yl)aniline (MPA) acts as a bidentate


-ligand, combining an electron-rich aniline donor with a 

-deficient pyridine acceptor. While valuable for catalysis (e.g., Suzuki-Miyaura coupling, C-H activation), this electronic duality creates specific stability challenges under oxidative conditions.
The Stability Paradox

Users often assume the pyridine ring stabilizes the molecule. However, the aniline nitrogen remains the "soft" oxidation site, highly susceptible to radical cation formation. Under oxidative stress (air, peroxides, or high-valent metal catalysis), MPA does not merely decompose; it undergoes oxidative coupling or cyclization , often mistaken for simple "charring."

Mechanistic Degradation Pathways

The diagram below details the three primary degradation vectors you must control.

MPA_Degradation MPA 2-(5-Methylpyridin-2-yl)aniline (Intact Ligand) Radical Anilino Radical (Intermediate) MPA->Radical Air/Light (Slow) or Metal Catalyst (Fast) Acid Picolinic Acid Derivative (5-COOH) MPA->Acid Strong Oxidants (KMnO4/Peroxides) Azo Azo Dimer (Dark Brown/Black) Radical->Azo Dimerization (Conc. Dependent) Cyclized Fused Heterocycle (e.g., Carboline derivatives) Radical->Cyclized Intramolecular Oxidative Cyclization

Figure 1: Primary oxidative degradation pathways. Note that cyclization is often metal-mediated, while azo formation is driven by air exposure.

Troubleshooting Guide (FAQs)

This section addresses specific observations reported by users during synthesis and storage.

Q1: My ligand turned from a pale yellow solid to a dark brown tar overnight. Is it ruined?

Diagnosis: Rapid surface oxidation (Auto-oxidation). Technical Context: Anilines are prone to forming azo-linkages and quinone-imines upon exposure to atmospheric oxygen and light. This is a surface phenomenon initially but can propagate through the bulk material if the particle size is small (high surface area).

  • Action:

    • Dissolve a small sample in deuterated solvent (CDCl₃).

    • Check ¹H NMR. If the bulk peaks are intact (>95%), the color is likely due to trace (<1%) highly colored conjugated impurities (polyaniline-like species).

    • Remediation: Perform a rapid filtration through a short plug of basic alumina (not silica) using degassed dichloromethane.

Q2: I see a new spot on TLC (R_f ~ 0.4) during my cross-coupling reaction. Yields are dropping.

Diagnosis: Oxidative Cyclization (Ligand Poisoning). Technical Context: In the presence of oxidizing metals (Cu(II), Pd(II) in air), the aniline amine can attack the pyridine ring (or vice versa via intermediates), leading to fused ring systems (e.g., carbolines or related aza-heterocycles). These fused systems are rigid and often fail to act as flexible ligands, effectively "poisoning" your catalyst loading.

  • Action:

    • Strictly exclude O₂. Sparging is insufficient; use freeze-pump-thaw cycles.

    • Add a sacrificial reductant (e.g., hydroquinone) if the catalytic cycle permits.

Q3: Can I purify MPA on silica gel?

Diagnosis: Acid-catalyzed degradation. Technical Context: Silica gel is slightly acidic (pH 4-5). The pyridine nitrogen (pKa ~5.2) will protonate, anchoring the molecule. Meanwhile, the acidic surface catalyzes the oxidation of the aniline moiety.

  • Action:

    • Pre-treat Silica: Flush the column with 1% Triethylamine (Et₃N) in hexanes before loading.

    • Alternative: Use neutral alumina or recrystallize from Ethanol/Heptane.

Experimental Protocols

These protocols are designed to validate stability and recover usable material.

Protocol A: Oxidative Stress Test (Quality Control)

Use this to determine if a batch is suitable for sensitive catalytic cycles.

StepActionRationale
1 Dissolve 10 mg MPA in 1 mL Methanol.Polar protic solvent mimics aggressive reaction media.
2 Add 10 µL of 30% H₂O₂.Simulates oxidative stress (peroxide impurities).
3 Monitor by HPLC/TLC at t=0, 1h, 4h.Track appearance of N-oxide (polar) vs. Azo (non-polar).
4 Pass Criteria: >90% parent peak remaining at t=1h.Rapid degradation indicates trace metal contamination in the sample.
Protocol B: Rescue Recrystallization (Purification)

Preferred over chromatography to minimize oxidative surface contact.

  • Dissolution: Dissolve crude dark solid in minimum boiling Ethanol (degassed).

  • Clarification: If black particles persist, filter hot through a 0.45 µm PTFE syringe filter (anaerobic if possible).

  • Crystallization: Add warm Heptane dropwise until persistent cloudiness appears.

  • Cooling: Store at -20°C under Argon for 12 hours.

  • Collection: Filter cold, wash with cold pentane. Dry under high vacuum.

Comparative Stability Data

The table below summarizes the stability of MPA compared to its structural components under standard laboratory conditions.

ConditionAniline (Reference)2-Picoline (Reference)MPA (Target) Observation
Shelf (Air, 25°C) Darkens in daysStableDarkens in weeksPyridine ring exerts weak electron-withdrawing effect, slightly stabilizing the aniline.
Soln. (CH₂Cl₂, Air) Degrades <24hStableDegrades <48hCritical: Do not store in solution.
Basic (pH > 10) StableStableStableBest condition for workup.
Acidic (pH < 4) Salt formationSalt formationUnstable Acid promotes oxidative coupling.

Diagnostic Decision Tree

Use this flowchart to determine the fate of your sample.

Troubleshooting Start Issue: Sample Discoloration (Yellow -> Brown) Solubility Is it soluble in CDCl3 / CH2Cl2? Start->Solubility Soluble_Yes Yes Solubility->Soluble_Yes Soluble_No No (Tar/Precipitate) Solubility->Soluble_No NMR Check 1H NMR Purity_High Purity > 95% NMR->Purity_High Purity_Low Purity < 90% NMR->Purity_Low Soluble_Yes->NMR Action_Trash Action: Polymerization. Discard Sample. Soluble_No->Action_Trash Action_Filter Action: Surface Oxidation. Filter through Basic Alumina. Purity_High->Action_Filter Action_Recrys Action: Bulk Degradation. Perform Protocol B (Recrystallization). Purity_Low->Action_Recrys

Figure 2: Diagnostic workflow for assessing ligand viability.

References

  • Mechanisms of Aniline Oxidation

    • Source: "The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications."

    • Relevance: Establishes the baseline radical cation mechanism responsible for the "browning" of MPA.
    • Link:

  • Oxidative Cyclization of 2-(2-Aminophenyl)

    • Source: "Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles." (ACS Omega, 2022).[1]

    • Relevance: Demonstrates the propensity of aniline-pyridine systems to undergo intramolecular cyclization under oxidative conditions, a key degradation p
    • Link:

  • Ligand-Directed C-H Amination

    • Source: "Discovery of 2-(pyridin-2-yl)aniline as a directing group for the sp2 C–H bond amination mediated by cupric acetate."[2][3]

    • Relevance: Validates the coordination chemistry of the scaffold and highlights its reactivity with copper oxidants, confirming the need for inert handling during c
    • Link:

  • Oxidation of Methyl-Pyridines

    • Source: "Oxidation of Methylpyridines with Some Argentous Compounds."[4]

    • Relevance: Provides data on the stability of the 5-methyl group, confirming it requires stronger oxidants/higher temperatures to degrade compared to the aniline moiety.
    • Link:

Sources

Technical Support Center: Resolving Phase Separation with 2-(5-Methylpyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 2-(5-Methylpyridin-2-yl)aniline , a bidentate N,N-ligand widely used in C-H activation, coordination chemistry, and medicinal chemistry assays.

Product Category: Bidentate Nitrogen Ligands / Directing Groups CAS Relevance: Analogous to 2-(pyridin-2-yl)aniline derivatives.[1] Primary Issue: Phase separation (Oiling Out, Colloidal Aggregation, Precipitation).

Part 1: Technical Diagnostic & Mechanism

Why is Phase Separation Occurring?

Phase separation with 2-(5-Methylpyridin-2-yl)aniline typically manifests in three distinct experimental contexts. Understanding the causality is the first step to resolution.

ContextManifestationRoot Cause
Synthesis & Purification Product forms a viscous oil at the bottom of the flask instead of crystallizing ("Oiling Out").Entropic Impurity Effect: The melting point (approx. 80–90°C for this class) is depressed by impurities or solvent retention. The "oil" is a supercooled liquid phase that is thermodynamically stable relative to the crystal due to slow nucleation kinetics.
Catalysis (C-H Activation) Ligand or Catalyst separates from the non-polar reaction solvent (e.g., Toluene, Hexane).Polarity Mismatch: The pyridine-aniline core is moderately polar (LogP ~2.2). In highly non-polar solvents, the ligand aggregates. Upon metal coordination (e.g., with Pd, Cu), the complex becomes ionic or highly polar, leading to immediate phase separation.
Biological Assays Compound precipitates or forms colloidal aggregates in aqueous buffers (PBS/Media).Solubility Limit & pKa: The pyridine nitrogen (pKa ~5.2) and aniline nitrogen are weakly basic. At physiological pH (7.4), the molecule is neutral and hydrophobic, leading to rapid aggregation if DMSO concentration is <1%.

Part 2: Troubleshooting Protocols

Workflow A: Rescuing an "Oiled Out" Synthesis

Issue: During recrystallization (typically from Ethanol/Water or Hexane/Ethyl Acetate), the ligand separates as a brown/yellow oil.

The "Trituration-Seed" Protocol: Do not attempt to cool the oil further; this increases viscosity and prevents crystallization.

  • Re-dissolution: Heat the mixture until the oil fully dissolves into a homogeneous solution.

  • Solvent Adjustment: Add a small amount of the good solvent (e.g., Ethanol) to lower the saturation slightly below the "oiling limit."

  • The Iso-Temperature Hold:

    • Cool the solution slowly to exactly 5°C above the temperature where oiling previously occurred.

    • Crucial Step: Add a seed crystal. If none exists, scratch the glass surface with a glass rod at the liquid-air interface.

  • Slow Cooling: Wrap the flask in cotton or place in a Dewar to cool to Room Temperature (RT) over 4–6 hours.

  • Anti-Solvent Titration: If no crystals form at RT, add the anti-solvent (e.g., Hexane or Water) dropwise with vigorous stirring only until persistent turbidity is observed, then stop.

Workflow B: Stabilizing Catalytic Reactions

Issue: The catalyst precipitates/oils out of the reaction mixture (e.g., in Toluene/Dioxane), killing conversion.

Ligand Modification Strategy: If the 2-(5-Methylpyridin-2-yl)aniline complex is insoluble, the reaction becomes heterogeneous (mass-transfer limited).

  • Cosolvent Doping: Add 5–10% v/v of a polar aprotic solvent that is miscible with your primary non-polar solvent.

    • Recommended:1,2-Difluorobenzene (DFB) or Trifluorotoluene . These maintain high reaction temperatures but solubilize polar metal complexes better than Toluene.

  • Anion Exchange (For Metal Complexes):

    • If using cationic precursors (e.g., [Cu(MeCN)4]BF4), the resulting complex is ionic and insoluble in toluene.

    • Fix: Switch to lipophilic counter-ions like BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) or SbF6- to induce solubility in organic phases.

Workflow C: Preventing Assay Precipitation

Issue: Compound crashes out when added to cell culture media or kinase buffer.

The "Intermediate Dilution" Method: Direct addition of 100% DMSO stock to Buffer often causes "shock precipitation."

  • Prepare 1000x Stock: Dissolve ligand in 100% DMSO.

  • Intermediate Step: Dilute 1000x stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water or PEG-400).

  • Final Addition: Add the Intermediate solution to the assay buffer.

    • Why: This allows hydration shells to form gradually around the pyridine nitrogen, preventing the formation of hydrophobic aggregates.

Part 3: Decision Support Visualizations

Figure 1: Recrystallization Rescue Logic

Use this workflow when the product forms an oil instead of a solid.

RecrystallizationRescue Start Start: Ligand Oils Out Heat 1. Re-heat to Homogeneity Start->Heat CheckSolvent Is solution saturated? Heat->CheckSolvent AddGoodSolvent Add 5-10% Good Solvent (e.g., EtOH/EtOAc) CheckSolvent->AddGoodSolvent Yes (Too conc.) CoolSlow 2. Cool to T = T_oil + 5°C CheckSolvent->CoolSlow No AddGoodSolvent->CoolSlow Seed 3. Seed or Scratch Glass CoolSlow->Seed Form Crystal Formation? Seed->Form SlowCool 4. Cool to RT (1°C/min) Form->SlowCool Yes Triturate Alternative: Decant Solvent & Triturate Oil with Pentane Form->Triturate No (Still Oiling) Success Pure Crystalline Solid SlowCool->Success Triturate->Success

Caption: Logic flow for converting a thermodynamically stable oil phase into a crystalline solid.

Figure 2: Assay Solubility Optimization

Use this to determine the correct formulation for biological screening.

AssaySolubility Ligand Ligand Stock (100% DMSO) Mix Direct Mix? Ligand->Mix Buffer Assay Buffer (pH 7.4) Stable Stable Colloidal Dispersion Buffer->Stable Precip Precipitation Risk (High) Mix->Precip Yes (Shock) StepDown Intermediate Dilution (PEG-400 or 50% DMSO) Mix->StepDown No (Protocol) StepDown->Buffer

Caption: Step-down dilution strategy to prevent hydrophobic crashing in aqueous media.

Part 4: Frequently Asked Questions (FAQs)

Q1: The ligand is soluble in Methanol but precipitates when I add Palladium Acetate. Why? A: This is likely Complex Polymerization . Pd(OAc)2 can form bridging structures. The resulting complex [Pd(L)(OAc)2] might be less soluble than the free ligand.

  • Fix: Switch to a more solubilizing solvent like Dichloromethane (DCM) or Chloroform for the complexation step, or gently warm the methanol solution to 40°C during addition.

Q2: Can I use this ligand in acidic media (pH < 4)? A: Caution is advised. The pyridine nitrogen (pKa ~5.2) will protonate below pH 5. While this increases solubility significantly, it abolishes the coordination capability of the ligand because the lone pair is no longer available to bind metal centers.

Q3: I see a "third phase" forming during liquid-liquid extraction (Workup). A: This is common with pyridine derivatives in chlorinated solvents/water.

  • Fix: Filter the biphasic mixture through a Celite pad to break the emulsion. Alternatively, add Brine (Saturated NaCl) to the aqueous layer to increase ionic strength and force the organic ligand back into the organic phase.

Part 5: Physicochemical Data Summary

PropertyValue (Approx.)Implication for Handling
Molecular Weight ~184.24 g/mol Small molecule; rapid diffusion.
LogP (Predicted) 2.2 – 2.5Moderately lipophilic. Requires >1% DMSO in water.
pKa (Pyridine N) ~5.2Protonates in acidic buffers (soluble but non-functional).
pKa (Aniline N) ~4.0 (Conjugate acid)Very weakly basic; remains neutral in most workups.
Preferred Solvents DCM, EtOAc, DMSO, EthanolGood solubility.
Poor Solvents Hexanes, Water, PentaneInduces precipitation/crystallization.

References

  • BenchChem. (2025). An In-Depth Technical Guide to 2-Nitro-6-(pyridin-2-yl)aniline: Discovery and History. Retrieved from

    • Relevance: Provides foundational synthesis and workup protocols for nitro-precursors and pyridine-aniline scaffolds.
  • PubChem. (2024).[2][3][4] 2-methyl-5-(pyridin-2-yl)aniline Compound Summary. Retrieved from

    • Relevance: Source of predicted physicochemical properties (LogP, H-bond donor/acceptor counts).
  • Royal Society of Chemistry. (2015). Discovery of 2-(pyridin-2-yl)aniline as a directing group for sp2 C–H bond amination. Organic & Biomolecular Chemistry. Retrieved from

    • Relevance: Validates the use of the ligand in C-H activation and discusses reaction conditions (solvents/temperatures) where phase behavior is critical.
  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Ionic Liquids. Processes. Retrieved from

    • Relevance: Discusses the phase separation thermodynamics of aniline/pyridine derivatives in oil-water systems, relevant for workup troubleshooting.

Sources

Validation & Comparative

1H NMR characterization and peak assignment of 2-(5-Methylpyridin-2-yl)aniline

[1]

Introduction & Structural Context[1][2][3][4][5][6][7][8][9][10]

2-(5-Methylpyridin-2-yl)aniline is a critical bidentate ligand scaffold used in coordination chemistry and a pharmacophore in kinase inhibitor development.[1] Its structure consists of an electron-rich aniline ring coupled to an electron-deficient pyridine ring, with a methyl group at the 5-position of the pyridine.[1]

Precise NMR characterization is essential to distinguish this specific isomer from its regioisomers (e.g., 3-methyl, 4-methyl, or 6-methyl variants) and to verify the integrity of the Suzuki-Miyaura coupling often used to synthesize it.[1]

Why This Guide?

Standard spectral databases often lack high-resolution assignments for specific substituted bi-aryls. This guide synthesizes experimental causality with theoretical grounding to provide a definitive assignment logic. We compare solvent systems (CDCl₃ vs. DMSO-d₆) and structural alternatives to give you a robust validation protocol.

Comparative Analysis: Solvent Effects & Isomer Differentiation[1]

Comparison 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent drastically alters the visibility of the amine (-NH₂) protons and the resolution of the aromatic region.

FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
-NH₂ Signal Broad singlet, often flattened into the baseline due to rapid exchange.[1] Variable shift (3.5 – 5.0 ppm).Sharp, distinct singlet or broad hump at ~6.0 – 6.5 ppm.[1] Exchange is slower; hydrogen bonding with solvent stabilizes the signal.Use DMSO-d₆ for full proton counting and confirmation of the amine group.
Aromatic Resolution Good dispersion, but labile protons may not couple.[1]Excellent dispersion. "Roofing" effects (second-order coupling) are often reduced due to higher polarity separating electronic environments.[1]Use CDCl₃ for standard purity checks; use DMSO for structural elucidation.
Water Peak ~1.56 ppm (usually non-interfering).~3.33 ppm (can obscure mid-field signals, though unlikely to overlap with aromatics here).[1]DMSO-d₆ is preferred if the sample is dry.
Comparison 2: Distinguishing the 5-Methyl Isomer

The 5-methyl substitution pattern offers a unique NMR fingerprint compared to the 4-methyl or 6-methyl isomers.[1]

  • Target (5-Methyl): The proton at position 6' (adjacent to Nitrogen) appears as a Singlet (s) or a finely split doublet (

    
     Hz) because the ortho-coupling partner (H-5') is replaced by a methyl group.[1]
    
  • Alternative (4-Methyl): The proton at position 6' appears as a Doublet (d) (

    
     Hz) because H-5' is present.[1]
    
  • Alternative (6-Methyl): The diagnostic downfield signal at >8.0 ppm (H-6') disappears entirely, replaced by a methyl singlet.[1]

Experimental Protocol

A. Synthesis (Contextual)[2][4][5][8][11]
  • Method: Suzuki-Miyaura Cross-Coupling.[2][3][4][5]

  • Reagents: 2-Aminophenylboronic acid pinacol ester + 2-Bromo-5-methylpyridine.[1]

  • Catalyst: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water (4:1).[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc) is required to remove Pd residues which can broaden NMR signals (paramagnetic impurities).[1]

B. Sample Preparation[2]
  • Mass: Weigh 5–10 mg of the purified solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) or CDCl₃ .

  • Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube to prevent line broadening due to field inhomogeneity.

  • Reference: Ensure TMS (0.00 ppm) or residual solvent peak (DMSO quintet: 2.50 ppm; CHCl₃ singlet: 7.26 ppm) is referenced correctly.

C. Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Scans (NS): 16 (sufficient for >5 mg sample).[1]

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Spectral Width: -2 to 14 ppm.

Detailed Peak Assignment (DMSO-d₆)

The following data represents the definitive assignment logic. The molecule is split into Ring A (Aniline) and Ring B (Pyridine).[1]

Structure Reference:

  • Ring A (Aniline): C1-NH₂, C2-Link.[1] Protons at 3, 4, 5, 6.[1][6][7]

  • Ring B (Pyridine): N1', C2'-Link, C5'-Methyl.[1] Protons at 3', 4', 6'.[1]

Data Table
Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentLogic / Causality
8.42 Singlet (s)1H-H-6' (Py)Diagnostic Peak. Most deshielded due to adjacency to Pyridine Nitrogen.[1] Appears as a singlet because C5 is substituted with Methyl (no ortho coupling).
7.68 Doublet (d)1H8.0H-6 (An)Deshielded by the anisotropy of the adjacent pyridine ring (ortho to the link).[1]
7.62 Doublet (d)1H8.0H-3' (Py)Ortho to the link on the pyridine ring.[1] Overlap possible with H-6 depending on concentration.
7.55 Doublet of Doublets (dd)1H8.0, 2.0H-4' (Py)Shows ortho coupling to H-3' and meta coupling to H-6'.[1]
7.08 Triplet (td)1H7.5, 1.5H-4 (An)Para to the amine.[1] Standard aromatic resonance.
6.75 Doublet (d)1H8.0H-3 (An)Shielded. Ortho to the electron-donating -NH₂ group. Upfield shift is characteristic of anilines.
6.60 Triplet (t)1H7.5H-5 (An)Meta to the amine.
6.10 Broad Singlet (br s)2H--NH₂ Exchangeable protons.[1] Chemical shift varies with concentration and water content.
2.32 Singlet (s)3H--CH₃ Methyl group attached to Pyridine C5.[1]

Visualization & Logic Flow

Diagram 1: Molecular Structure & Numbering

This diagram establishes the atom mapping used in the assignment table.

Moleculecluster_ARing A: Anilinecluster_BRing B: PyridineC1C1(NH2)C2C2(Link)C1->C2NH2NH2C1->NH2C3C3(H)C2->C3C2pC2'(Link)C2->C2pBiaryl BondC4C4(H)C3->C4C5C5(H)C4->C5C6C6(H)C5->C6C6->C1N1pN1'N1p->C2pC3pC3'(H)C2p->C3pC4pC4'(H)C3p->C4pC5pC5'(Me)C4p->C5pC6pC6'(H)C5p->C6pMeCH3C5p->MeC6p->N1p

Caption: Atom numbering scheme for 2-(5-Methylpyridin-2-yl)aniline. Ring A is the aniline donor; Ring B is the pyridine acceptor.[1]

Diagram 2: Assignment Logic Workflow

This flowchart illustrates the decision process for assigning peaks, ensuring the protocol is self-validating.

AssignmentLogicStartStart: Analyze 1H SpectrumStep1Identify Aliphatic Region(0 - 3 ppm)Start->Step1MethylSinglet @ ~2.3 ppm(3H) = Pyridine-CH3Step1->MethylStep2Identify Most Deshielded Peak(> 8.0 ppm)Methyl->Step2H6pSinglet/Fine Doublet @ ~8.4 ppm(1H) = H-6' (Adj to N)Step2->H6pStep3Identify Exchangeable ProtonsH6p->Step3NH2Broad Singlet @ ~6.0 ppm(2H) = Aniline NH2(Disappears with D2O shake)Step3->NH2Step4Analyze Aromatic CouplingNH2->Step4H3Doublet @ ~6.7 ppm(Shielded by NH2) = H-3Step4->H3H6Doublet @ ~7.7 ppm(Deshielded by Py) = H-6Step4->H6

Caption: Step-by-step logic flow for assigning the 1H NMR spectrum, utilizing chemical shift rules and coupling patterns.

References

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link

  • NMR Solvent Effects

    • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 35(13), 2136-2177.[1] Link

  • Pyridyl-Aniline Characterization

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.[1] Link[1]

  • Substituent Effects in NMR

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard Reference Text for Additivity Rules).

Comparing catalytic efficiency of 2-(5-Methylpyridin-2-yl)aniline vs 2-(2-pyridyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(5-Methylpyridin-2-yl)aniline versus the standard 2-(2-pyridyl)aniline (often abbreviated as PyAn or Pp ).

The comparison focuses on their application as N,N-bidentate ligands in transition metal catalysis (specifically Palladium and Nickel systems). The addition of a methyl group at the 5-position of the pyridine ring is a strategic modification that alters the electronic density of the metal center without imposing significant steric hindrance at the coordination site.

Executive Summary: The "Methyl Effect" in Catalysis

In the design of ancillary ligands, small structural modifications often yield non-linear catalytic improvements. The 2-(2-pyridyl)aniline scaffold is a privileged bidentate motif used in C-H activation, olefin polymerization, and cross-coupling.

The 5-Methyl derivative introduces a specific electronic perturbation:

  • Base Ligand (PyAn): Provides a baseline balance of

    
    -donation and 
    
    
    
    -backbonding.
  • 5-Methyl Variant (5-Me-PyAn): The methyl group is an Electron Donating Group (EDG) . It increases the basicity of the pyridine nitrogen, leading to a more electron-rich metal center.

Key Performance Differentiator: The 5-Me-PyAn ligand is superior in reactions requiring robust oxidative addition (e.g., activating aryl chlorides) or catalyst stabilization against aggregation. However, it may slightly retard reductive elimination compared to the unsubstituted parent.

Mechanistic Insight & Ligand Architecture

Structural & Electronic Comparison

The primary difference lies in the Hammett substituent constant (


) of the group at the pyridine's 5-position (para to the nitrogen).
Feature2-(2-Pyridyl)aniline (PyAn) 2-(5-Methylpyridin-2-yl)aniline (5-Me-PyAn)
Structure Unsubstituted biaryl N,N-chelate.Methyl group at C5 of pyridine ring.[1]
Electronic Nature Neutral (

).
Electron Donating (

).
Pyridine Basicity (pKa) ~5.2 (approx. for pyridine fragment).~5.8 (Methyl increases basicity).
Metal Interaction Standard

-donation.
Enhanced

-donation
; stronger M-N bond.
Steric Profile Low steric bulk.Minimal change (Methyl is distal to metal center).
Impact on the Catalytic Cycle (Palladium Case Study)

The diagram below illustrates how the methyl substituent influences the Pd(0)/Pd(II) catalytic cycle, specifically in Cross-Coupling reactions.

CatalyticCycle cluster_legend The Methyl Advantage L_Pd0 Ligand-Pd(0) Active Species (Electron Density Critical) OxAdd Oxidative Addition (R-X) (Rate Limiting for Aryl Chlorides) L_Pd0->OxAdd 5-Me-PyAn accelerates (More Nucleophilic Pd) PdII_Int Pd(II)-Ar-X Intermediate OxAdd->PdII_Int TransMet Transmetallation (R'-M) PdII_Int->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim 5-Me-PyAn may slow down (Stronger Pd-C/N bonds) RedElim->L_Pd0 Regenerates Catalyst note The 5-Methyl group increases electron density on Pd, facilitating the oxidative addition of tough electrophiles.

Figure 1: Catalytic cycle highlighting the electronic influence of the 5-Methyl substituent.[2][3][4]

Experimental Validation: Synthesis & Catalysis

Since the 5-Methyl derivative is less commercially available than the parent, a self-validating synthesis protocol is required before testing.

Ligand Synthesis Protocol (Suzuki Coupling)

This protocol synthesizes the biaryl ligand via a Suzuki-Miyaura coupling between a protected aniline boronic acid and the substituted bromopyridine.

Reagents:

  • A: 2-Aminophenylboronic acid pinacol ester (1.2 equiv).

  • B: 2-Bromo-5-methylpyridine (1.0 equiv) [For 5-Me-PyAn] OR 2-Bromopyridine [For PyAn].

  • Catalyst: Pd(PPh3)4 (5 mol%).

  • Base: K2CO3 (2.0 M aq).

  • Solvent: 1,4-Dioxane.

Step-by-Step Workflow:

  • Inerting: Charge a Schlenk flask with B (5.0 mmol), A (6.0 mmol), and Pd(PPh3)4 (0.25 mmol). Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-Dioxane (20 mL) and K2CO3 solution (5 mL).

  • Reflux: Heat to 100°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na2SO4.

  • Purification: Flash column chromatography on silica gel.

    • PyAn Rf: ~0.3 (Hex/EtOAc 4:1).

    • 5-Me-PyAn Rf: ~0.35 (Slightly less polar due to methyl).

  • Yield Check: Expect >85% yield. Confirm structure via 1H NMR (Look for methyl singlet at ~2.3 ppm for 5-Me-PyAn).

Catalytic Performance Protocol: Suzuki Coupling of Aryl Chlorides

To rigorously compare efficiency, use a "stress test" reaction: Coupling 4-Chloroanisole (deactivated aryl chloride) with Phenylboronic acid .

Reaction Setup:

  • Substrate: 4-Chloroanisole (1.0 mmol).

  • Coupling Partner: Phenylboronic acid (1.5 mmol).

  • Catalyst Loading: 1 mol% Pd(OAc)2 + 2 mol% Ligand (PyAn vs. 5-Me-PyAn).

  • Base: K3PO4 (2.0 equiv).

  • Solvent: Toluene (2 mL), 100°C, 4 hours.

Data Collection: Analyze conversion via GC-FID using dodecane as an internal standard.

Comparative Data Analysis

The following table summarizes the expected performance based on electronic substituent effects established in analogous pyridine-ligand systems (e.g., Inorg. Chem. 2024, ACS Catal. 2022).[5]

Metric2-(2-Pyridyl)aniline (PyAn) 2-(5-Methylpyridin-2-yl)aniline Interpretation
Ligand pKa (Conjugate Acid) ~5.2~5.8 Higher basicity = stronger binding to metal.
Oxidative Addition Rate (

)
BaselineHigh Electron-rich Pd inserts faster into C-Cl bonds.
Reductive Elimination Rate High ModerateStronger M-L bond may delay product release.
Catalyst Lifetime (TON) ModerateHigh 5-Me prevents metal aggregation/decomposition.
Selectivity (Linear vs Branched) StandardStandardSterics are remote; regioselectivity is unaffected.
Best Application Aryl Iodides/BromidesAryl Chlorides / Deactivated Arenes Use 5-Me for tougher substrates.
Supporting Evidence (Analogous Systems)

Research on CpIr-(pyridinylmethyl)sulfonamide* complexes demonstrates that electron-donating substituents (like methyl) on the pyridine ring significantly accelerate hydride transfer rates compared to electron-withdrawing groups (e.g., -CF3) [1]. Similarly, in Pd(II) complexes, electron-donating groups stabilize the active species, preventing the formation of inactive Pd-black [2].

References

  • Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts. Source: Inorganic Chemistry (ACS Publications). URL:[Link]

  • The influence of electronic effects on the substitution reactions of N,N′-donor cis-palladium(II) complexes with bidentate (pyridin-2-yl)methyl-aniline ligands. Source: ResearchGate / Reaction Kinetics, Mechanisms and Catalysis. URL:[Link]

  • Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines. Source: ResearchGate (Full Text Available).[6] URL:[Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines. Source: ACS Catalysis. URL:[Link]

Sources

Definitive Guide to LC-MS Analysis of 2-(5-Methylpyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis (LC-MS) of 2-(5-Methylpyridin-2-yl)aniline Document Type: Publish Comparison Guide

Executive Summary

2-(5-Methylpyridin-2-yl)aniline (CAS: 103975-99-9) is a critical bi-aryl intermediate, frequently utilized in the synthesis of kinase inhibitors and coordination ligands. Its structural duality—combining an electron-rich aniline with an electron-deficient pyridine—presents unique analytical challenges. Specifically, the separation of the 5-methyl isomer from its 3-methyl, 4-methyl, and 6-methyl positional isomers is difficult on standard alkyl-chain stationary phases due to identical mass-to-charge ratios (


 185.1) and similar hydrophobicities.

This guide objectively compares chromatographic stationary phases (C18 vs. Biphenyl) and detection modes (UV vs. MS/MS), providing a validated protocol for high-sensitivity quantitation and isomer differentiation.

Comparative Technology Review

To ensure data integrity in drug development, selecting the correct separation mechanism is paramount. We compared the performance of standard C18 chemistry against Phenyl-Hexyl/Biphenyl phases for this specific bi-aryl system.

1.1 Stationary Phase Selection: C18 vs. Biphenyl
FeatureC18 (Octadecyl) Biphenyl / Phenyl-Hexyl Verdict for Target
Separation Mechanism Hydrophobic interaction (dispersive forces).

interactions + Hydrophobicity.
Biphenyl Wins
Isomer Resolution Low. Often co-elutes positional isomers (e.g., 4-methyl vs. 5-methyl).High. The

-electrons interact differentially with the position of the methyl group on the pyridine ring.
Critical for purity analysis.
Peak Shape (Basic Analytes) Prone to tailing unless end-capped or high pH is used.Generally better peak symmetry for aromatic amines due to steric selectivity.Superior.
Retention Time Moderate.Longer (enhanced retention of aromatic rings).Favorable.

Expert Insight: While C18 is the workhorse for general potency assays, it fails to adequately resolve the 5-methyl target from the 4-methyl impurity. The Biphenyl phase leverages the distinct electron density changes caused by the methyl position, providing baseline resolution (


).
1.2 Detection Mode: UV vs. ESI-MS/MS
ParameterUV-Vis (PDA) LC-MS/MS (ESI+)
Sensitivity (LOQ) ~1.0 µg/mL (Mid-range)~1.0 ng/mL (Trace-level)
Selectivity Low. Relies on

(approx. 240-280 nm). Matrix interferences are common.
High. Mass filtration (MRM) eliminates matrix noise.
Application Raw material assay (purity >98%).PK studies, impurity profiling, and cleaning validation.
Validated Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a system suitability test (SST) ensures the instrument is performing within specifications before sample analysis.

2.1 Reagents & Materials
  • Target Analyte: 2-(5-Methylpyridin-2-yl)aniline (Reference Std >99%).

  • Internal Standard (IS): Aniline-d5 or 2-Phenylpyridine (structural analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Additives: Ammonium Acetate (buffer), Formic Acid (protonation source).

2.2 LC Conditions (Biphenyl Method)
  • Column: Kinetex Biphenyl (or equivalent), 2.1 x 100 mm, 2.6 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water + 0.1% Formic Acid (pH ~3.5).

    • Why: The acidic pH ensures the pyridine nitrogen (

      
      ) and aniline nitrogen (
      
      
      
      ) are protonated, improving solubility and peak shape.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % B Event
0.00 5 Initial Hold
1.00 5 Load
6.00 95 Elution of Target
7.50 95 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | End |

2.3 MS/MS Parameters (Agilent 6400/Sciex QTRAP Series)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

  • Precursor Ion:

    
     185.1 
    
    
    
    .

MRM Transitions: | Transition (


) | Role | Collision Energy (V) | Mechanism |
| :--- | :--- | :--- | :--- |
| 185.1 

168.1
| Quantifier | 20 | Loss of

(Aniline group cleavage) | | 185.1

158.1
| Qualifier 1 | 35 | Loss of HCN (Pyridine ring fragmentation) | | 185.1

143.1
| Qualifier 2 | 40 | Loss of

+ HCN (Combined loss) |
Mechanistic Analysis & Visualization

Understanding the fragmentation pathway is essential for confirming identity against isomers. The loss of ammonia (


, -17 Da) is characteristic of primary anilines, while the pyridine ring typically undergoes HCN loss (-27 Da) at higher collision energies.
3.1 Fragmentation Pathway Diagram

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 185.1 (Protonated 2-(5-Me-Py)Aniline) Frag_NH3 Fragment A m/z 168.1 [M+H - NH3]+ M_H->Frag_NH3 Loss of NH3 (Aniline moiety) Low CE (15-20V) Frag_HCN Fragment B m/z 158.1 [M+H - HCN]+ M_H->Frag_HCN Loss of HCN (Pyridine ring) Med CE (30-35V) Frag_Deep Deep Fragment m/z 143.1 [M+H - HCN - CH3]+ Frag_HCN->Frag_Deep Loss of Methyl High CE (>40V)

Figure 1: Proposed ESI+ fragmentation pathway for 2-(5-Methylpyridin-2-yl)aniline. The primary transition (185 -> 168) is the most abundant and stable for quantitation.

3.2 Workflow Logic

Workflow Sample Sample Prep (Dilute in 50:50 MeOH:H2O) LC LC Separation (Biphenyl Column) Isomer Resolution Sample->LC Ionization ESI+ Source Protonation [M+H]+ LC->Ionization MS1 Q1 Filter Select m/z 185.1 Ionization->MS1 Collision Collision Cell CID Fragmentation MS1->Collision MS2 Q3 Filter Detect m/z 168.1 Collision->MS2

Figure 2: LC-MS/MS Analytical Workflow ensuring specificity through orthogonal separation and mass filtration.

References
  • Agilent Technologies. (2019).[3] Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Application Note 5994-1379EN. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2021). 2-Methyl-5-(2-methylpyrimidin-4-yl)aniline Compound Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to UV-Vis Absorption Spectra: A Comparative Analysis of Methylated Pyridine-Aniline Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridine-aniline based ligands are foundational scaffolds in coordination chemistry, catalysis, and materials science. Their electronic properties, which can be finely tuned through synthetic modification, dictate their efficacy in applications ranging from novel therapeutics to photocatalysis. A common and powerful modification is the introduction of a methyl group onto the ligand framework. While seemingly simple, this substitution can induce significant changes in the molecule's electronic structure, which are readily observable through UV-Visible (UV-Vis) absorption spectroscopy.

This guide provides an in-depth comparison of the UV-Vis absorption spectra of a model pyridine-aniline ligand and its methylated analogue. Moving beyond a simple data presentation, we will explore the underlying electronic principles, provide detailed, validated experimental protocols for their synthesis and analysis, and interpret the resulting spectral shifts. This document is intended for researchers, scientists, and drug development professionals who seek to understand and leverage substituent effects in the rational design of functional molecules.

Theoretical Framework: Understanding the Electronic Landscape

UV-Vis spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs light in the UV or visible range, an electron is promoted from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital.[1] For organic ligands like pyridine-aniline, the most relevant transitions are typically:

  • π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems, such as the aromatic rings in our ligands, and are typically high-intensity absorptions.[2]

  • n → π* (n to pi-star) transitions: This transition involves promoting an electron from a non-bonding orbital (the lone pair on a nitrogen atom, for instance) to a π* antibonding orbital. These are "forbidden" transitions and thus have a much lower intensity than π → π* transitions.[2][3]

The energy difference (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the wavelength of maximum absorption (λmax). Substituents on the aromatic rings can alter this energy gap. Methyl groups, for example, are considered auxochromes . They are electron-donating groups through an inductive effect, which can enrich the electron density of the π system.[2] This destabilizes (raises the energy of) the HOMO without significantly affecting the LUMO. The net result is a smaller HOMO-LUMO gap, requiring less energy (a longer wavelength) for the electronic transition. This phenomenon is known as a bathochromic shift , or "red shift".[2]

Experimental Methodologies

The protocols described below are designed to be self-validating, ensuring reproducibility and accuracy. The choice of a Suzuki-Miyaura cross-coupling reaction is based on its robustness, high yield, and broad functional group tolerance, making it a staple in modern synthetic chemistry.[4]

Overall Experimental Workflow

The process begins with the synthesis of the target ligands, followed by purification and subsequent spectroscopic analysis.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Suzuki-Miyaura Coupling: Unmethylated Ligand p1 Work-up & Extraction s1->p1 s2 Suzuki-Miyaura Coupling: Methylated Ligand s2->p1 p2 Column Chromatography p1->p2 a1 Sample Preparation p2->a1 a2 UV-Vis Spectroscopy a1->a2 a3 Data Interpretation a2->a3

Caption: High-level workflow for ligand synthesis and spectroscopic comparison.

Protocol 1: Synthesis of 4-(Pyridin-4-yl)aniline (Unmethylated)

This protocol outlines the synthesis via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]

Materials:

  • 4-Bromoaniline (1.0 eq)

  • Pyridine-4-boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Ethyl acetate, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask and allow it to cool under a stream of inert gas (Nitrogen or Argon). This is critical as the Pd(0) active catalyst is oxygen-sensitive.[5]

  • Reagent Addition: To the flask, add 4-bromoaniline, pyridine-4-boronic acid, and finely powdered potassium carbonate.

  • Catalyst Preparation: In a separate vial, briefly mix the palladium(II) acetate and triphenylphosphine. Add this catalyst/ligand mixture to the main reaction flask.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via cannula or syringe. Degassing is crucial to remove dissolved oxygen that deactivates the catalyst.[5]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-(pyridin-4-yl)aniline.

Protocol 2: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline (Methylated)

The procedure is identical to Protocol 1, with the substitution of 4-bromo-2-methylaniline for 4-bromoaniline as the starting material.[5]

Protocol 3: UV-Vis Spectroscopic Analysis

This protocol ensures accurate and comparable spectral data.[6]

Materials & Equipment:

  • Synthesized ligands (Unmethylated and Methylated)

  • Spectroscopic grade solvent (e.g., Ethanol or Acetonitrile)

  • Volumetric flasks and micropipettes

  • Dual-beam UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of each ligand and dissolve in the chosen spectroscopic grade solvent in separate volumetric flasks to create stock solutions of known concentration (e.g., 1 x 10⁻³ M).

  • Working Solution Preparation: Prepare a dilute working solution (e.g., 1 x 10⁻⁵ M) from each stock solution. The final concentration should yield an absorbance maximum between 0.5 and 1.5 for optimal accuracy.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize. Set the desired wavelength range (e.g., 200-600 nm).

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and cuvettes.[6]

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the unmethylated ligand working solution, and then fill it with the same solution. Place it in the sample holder and record the absorption spectrum.

  • Second Sample Measurement: Repeat step 5 using the methylated ligand working solution.

  • Data Processing: Identify the wavelength of maximum absorbance (λmax) and the absorbance value at that wavelength for each spectrum. Calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl), where A is absorbance, c is concentration (mol/L), and l is the path length (cm).[1]

Results and Discussion

The UV-Vis absorption data for the parent and methylated pyridine-aniline ligands, synthesized and analyzed according to the protocols above, are summarized below.

CompoundSubstituentλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
4-(Pyridin-4-yl)anilineNone~285~18,500
3-Methyl-4-(pyridin-4-yl)aniline3-Methyl~292~19,300
Interpretation of Spectral Data

A comparison of the two spectra reveals two key observations:

  • Bathochromic Shift: The methylated ligand exhibits a λmax that is shifted to a longer wavelength (a red shift of ~7 nm) compared to its unmethylated counterpart. This is a direct consequence of the electron-donating nature of the methyl group.[2] By inductively pushing electron density into the aniline ring, the methyl group raises the energy of the HOMO. This reduces the overall HOMO-LUMO energy gap, meaning less energy is required to induce the π → π* electronic transition, resulting in the absorption of longer-wavelength light.[7][8]

  • Hyperchromic Effect: There is a modest increase in the molar absorptivity (ε), an effect known as a hyperchromic shift. This indicates that the probability of the electronic transition has increased, leading to a more intense absorption.[2]

The electronic effect of the methyl substituent can be visualized as follows:

G LUMO_U LUMO HOMO_U HOMO HOMO_U->LUMO_U ΔE₁ HOMO_M HOMO (Elevated) HOMO_U->HOMO_M LUMO_M LUMO HOMO_M->LUMO_M ΔE₂ (Smaller) note Methyl group donation raises HOMO energy

Caption: Energy diagram illustrating the effect of methylation on the HOMO-LUMO gap.

Conclusion

This guide demonstrates that the strategic placement of even a simple methyl group on a pyridine-aniline ligand framework induces predictable and measurable changes in its electronic absorption properties. The observed bathochromic and hyperchromic shifts upon methylation are consistent with the established principles of substituent electronic effects. For researchers in materials science and drug discovery, this understanding is paramount. It allows for the rational tuning of a ligand's photophysical properties, enabling the design of molecules with tailored light-harvesting capabilities, optimized for applications such as targeted photodynamic therapy, molecular sensing, or advanced photocatalysis. The provided protocols offer a reliable foundation for synthesizing and characterizing such ligand systems, empowering further innovation in the field.

References

  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]

  • Rasayan Journal of Chemistry. (2021). SYNTHESIS, SPECTRAL AND BIOLOGICAL STUDIES ON TRANSITION METAL COMPLEXES OF (Z)-2-(METHYLTHIO)-N-(PYRIDIN-2- YLMETHYLENE)ANILIN. Available at: [Link]

  • ResearchGate. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Available at: [Link]

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available at: [Link]

  • Social Research Foundation. (n.d.). Vibrational Analysis and DFT Calculation of Complexes Pyridine with Transition Metal Zn. Available at: [Link]

  • Isaac Scientific Publishing. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Photochemically induced electron transfer from aniline derivatives to pyridine-2,4-dicarbonitrile: synthetic and mechanistic aspects. Available at: [Link]

  • SlidePlayer. (n.d.). UV-Vis Spectroscopy. Available at: [Link]

  • ResearchGate. (2018). Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization. Available at: [Link]

  • ResearchGate. (n.d.). Experimental UV/VIS absorption spectra of different ligands used for the synthesis of UiO-66 frameworks for photocatalysis. Available at: [Link]

  • JAFIB. (n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Available at: [Link]

  • ijariie. (n.d.). Electrochemical Synthesis of composite 4- Methyl Pyridine, Aniline as conducting Polymer by Galvanostatic Method. Available at: [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Available at: [Link]

  • University of Texas at El Paso. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Available at: [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Available at: [Link]

  • University of Parma. (n.d.). ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. Available at: [Link]

  • WUR eDepot. (2022). Tuning UV Absorption in Imine-Linked Covalent Organic Frameworks via Methylation. Available at: [Link]

  • RSC Publishing. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Available at: [Link]

  • Eindhoven University of Technology Research Portal. (2022). Tuning UV Absorption in Imine-Linked Covalent Organic Frameworks via Methylation. Available at: [Link]

  • ResearchGate. (n.d.). UV-VIS spectra of pyridine complex 1f at pH 5.5, 6.5, 7.4, and 8.5 in.... Available at: [Link]

  • ChemistryEurope. (2025). Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. Available at: [Link]

  • Rasayan Journal. (n.d.). SYNTHESIS, CHARACTERIZATION, SPECTRAL STUDIES AND ANTIMICROBIAL APPLICATION OF LIGAND N , N -BIS (5-NITROTHIAZOL-2-YL) PYRIDINE. Available at: [Link]

  • YouTube. (2017). Basicity of aniline vs pyridine problem. Available at: [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

Sources

Beyond the Combustion Chamber: Benchmarking Elemental Analysis Against Orthogonal Metrics for 2-(5-Methylpyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Leads Subject: Purity Verification Standards for C₁₂H₁₂N₂ Ligands

Executive Summary: The Purity Gap

In the synthesis of bidentate ligands like 2-(5-Methylpyridin-2-yl)aniline , Elemental Analysis (EA) via combustion remains the "gold standard" for journal acceptance and bulk purity certification.[1] However, for heterocyclic amines, EA is frequently a blunt instrument. It often fails to distinguish between isomeric impurities or detect non-combustible contaminants, and it struggles with the hygroscopic nature of pyridine derivatives.

This guide challenges the traditional reliance on EA as a standalone metric. We compare the industry-standard CHN Combustion method against Quantitative NMR (qNMR) , demonstrating why a multi-modal approach is the only path to "Truthful Purity" (E-E-A-T principle).

The Target Standard: 2-(5-Methylpyridin-2-yl)aniline[1]

Before validating any sample, the theoretical baseline must be established. For the target molecule (C₁₂H₁₂N₂), the acceptance criteria are defined by the molecular weight of 184.24 g/mol .

Theoretical Composition (The "Perfect" Standard)
ElementCountAtomic MassTotal Mass ContributionTheoretical % Acceptable Range (±0.4%)
Carbon 1212.011144.1378.23% 77.83% – 78.63%
Hydrogen 121.00812.106.57% 6.17% – 6.97%
Nitrogen 214.00728.0115.21% 14.81% – 15.61%

Critical Insight: Pyridine-aniline ligands are notoriously difficult to crystallize without trapping solvent.[1] A sample containing just 0.1 equivalents of Dichloromethane (DCM) will skew the Carbon content by over 1.5%, causing an automatic failure in EA, yet might look "clean" on a standard LC-MS trace.

Comparative Analysis: Combustion (EA) vs. Orthogonal Methods

We evaluated three verification pathways for a synthesized batch of 2-(5-Methylpyridin-2-yl)aniline.

Method A: Classical CHN Combustion (The Gatekeeper)
  • Mechanism: Flash combustion at >900°C, reduction of NOₓ gases, and detection via thermal conductivity.

  • Status: Required by J. Am. Chem. Soc., J. Org.[1] Chem., and most regulatory bodies.

  • Pros: High precision for bulk homogeneity; detects water/inorganic salts that NMR misses.

  • Cons: Destructive; requires ~5mg; blind to structure (cannot differentiate isomers); prone to "Nitrogen Error" in pyridines if reduction is incomplete.[1]

Method B: Quantitative ¹H-NMR (The Forensic Auditor)[1]
  • Mechanism: Integration of analyte signals against a trace-certified Internal Standard (e.g., 1,3,5-Trimethoxybenzene or Maleic Acid).[1]

  • Status: The rising standard for "Absolute Purity."[1]

  • Pros: Non-destructive; identifies what the impurity is (e.g., trapped ethanol vs. side-product); precise to ±0.5%.

  • Cons: Requires precise weighing; hygroscopic solvents (DMSO-d6) can introduce water errors.[1]

Method C: HPLC-UV (The Common Trap)[1]
  • Mechanism: Separation based on polarity; detection by UV absorbance.[1]

  • Status: Routine process control.

  • Pros: Excellent for detecting organic side-products.[1]

  • Cons: Dangerous for purity assignment. It is "blind" to inorganic salts, water, and solvents. A sample can be "99.9% pure" by HPLC and only 85% pure by mass (EA/qNMR).[1]

Experimental Data: The "Solvation" Scenario

To demonstrate the risk, we simulated data for a sample of 2-(5-Methylpyridin-2-yl)aniline recrystallized from Ethanol but not dried aggressively.[1]

Scenario: The sample contains 0.25 equivalents of Ethanol (solvate).

MetricTheoretical (Pure)Experimental (Solvated)DeviationResult
Carbon 78.23%76.65%-1.58%FAIL
Hydrogen 6.57%6.92%+0.35%PASS
Nitrogen 15.21%14.30%-0.91%FAIL

Analysis:

  • EA Verdict: The sample is rejected. The chemist might assume the synthesis failed or the product decomposed.

  • qNMR Verdict: The spectrum would show the target peaks plus a triplet/quartet for ethanol. Integration would reveal the 0.25 eq ratio, allowing the chemist to simply dry the sample further rather than discarding it.

Detailed Protocols for Verification

Protocol A: Proper Drying for EA (Crucial Step)

Pyridine derivatives are hygroscopic.[1][2] Sending "wet" samples to EA is the #1 cause of failure.

  • Grinding: Gently crush crystals into a fine powder (increases surface area).

  • Vacuum Drying: Place in a vacuum drying pistol (Abderhalden) or vacuum oven.

  • Conditions: Heat to 40–50°C under high vacuum (<1 mbar) for 6–12 hours .

    • Note: Do not exceed 60°C initially, as these ligands can have low melting points or sublime.

  • Desiccant: Use P₂O₅ (Phosphorus Pentoxide) in the drying chamber to aggressively strip water.[1]

Protocol B: qNMR Setup (The Validator)
  • Internal Standard (IS): Select 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm).[1]

  • Solvent: CDCl₃ or DMSO-d6 (use ampules to ensure dryness).

  • Preparation:

    • Weigh ~10 mg of Analyte (Precision: ±0.01 mg).

    • Weigh ~5 mg of IS (Precision: ±0.01 mg).[1]

    • Dissolve completely in 0.6 mL solvent.

  • Acquisition:

    • Relaxation Delay (D1): >30 seconds (Essential for full relaxation of protons).[1]

    • Scans: 16 or 32.[1]

  • Calculation:

    
    [1]
    

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for verifying 2-(5-Methylpyridin-2-yl)aniline, ensuring no false negatives from solvation.

PurityVerification Start Crude Ligand (Post-Column/Crystallization) Drying Vacuum Dry (40°C, P2O5, 12h) Start->Drying VisualCheck Visual Inspection (Homogeneous Powder?) Drying->VisualCheck NMR_Screen 1H-NMR Screen (Qualitative) VisualCheck->NMR_Screen SolventCheck Solvent Peaks Visible? NMR_Screen->SolventCheck Redry Aggressive Drying (High Vac / Sublimation) SolventCheck->Redry Yes EA_Test Elemental Analysis (CHN Combustion) SolventCheck->EA_Test No (Clean) Redry->NMR_Screen EA_Decision Within ±0.4%? EA_Test->EA_Decision qNMR Run qNMR (Determine Absolute Purity) EA_Decision->qNMR No Final_Pass PASS: Validated Standard EA_Decision->Final_Pass Yes qNMR->Final_Pass >98% (Solvent identified) Final_Fail FAIL: Repurify qNMR->Final_Fail <95% (Impurities found)

Figure 1: Integrated verification workflow. Note that qNMR serves as the "Referee" when EA fails due to minor solvation issues.

Expert Commentary: Why EA Fails Pyridines

As an Application Scientist, I frequently see "Fail" results for pyridine-based ligands like this one. The culprit is often Nitrogen Oxide (NOₓ) formation .[1]

In standard combustion:

  • The pyridine ring is robust and requires high temperatures (>950°C) to break down.[1]

  • The Nitrogen can form stable oxides that are not fully reduced to N₂ gas if the copper reduction column is exhausted.

  • Result: The Nitrogen % reads low, and the Carbon % reads high (relative error).

Recommendation: If your sample is dry (by NMR) but fails EA with low Nitrogen, request the analytical lab to:

  • Add Tungsten Trioxide (WO₃) as a combustion aid.[1]

  • Check the status of their reduction tube.[1]

References

  • ACS Publications. (2022).[1] An International Study Evaluating Elemental Analysis. ACS Central Science.[1] [Link][1]

  • Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • PubChem. (2024).[1][3][4][5][6] 2-(2-Pyridyl)aniline Compound Summary (Parent Structure Data). National Library of Medicine.[1] [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methylpyridin-2-YL)aniline
Reactant of Route 2
Reactant of Route 2
2-(5-Methylpyridin-2-YL)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.